Product packaging for Ruthenium(III) chloride hydrate(Cat. No.:CAS No. 20759-14-2)

Ruthenium(III) chloride hydrate

Cat. No.: B3024216
CAS No.: 20759-14-2
M. Wt: 225.4 g/mol
InChI Key: BIXNGBXQRRXPLM-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance in Contemporary Inorganic and Organic Chemistry Research

The significance of Ruthenium(III) chloride hydrate (B1144303) in modern chemistry is largely rooted in its exceptional catalytic capabilities. shlzpharma.comriyngroup.comsigmaaldrich.com It serves as a powerful catalyst in a multitude of organic synthesis reactions, including hydrogenation, oxidation, and selective functional group transformations. shlzpharma.com These reactions are fundamental to the production of complex organic compounds such as pharmaceuticals and agrochemicals. shlzpharma.com The compound's catalytic prowess is noted for its high selectivity and the ability to function under mild reaction conditions. shlzpharma.com

In the realm of materials science, RuCl₃·xH₂O is a critical precursor for creating advanced materials. smolecule.com It is instrumental in the synthesis of ruthenium nanoparticles, which themselves are used as catalysts for vital reactions like the hydrogen and oxygen evolution reactions. sigmaaldrich.comsmolecule.com Researchers have utilized this compound to produce highly active ruthenium and ruthenium oxide nanoparticles. sigmaaldrich.com Furthermore, it is a key ingredient in the synthesis of single-atom catalysts and various metal alloys investigated for electrocatalysis.

The compound's utility extends to the development of next-generation technologies. It is used to create thin films of ruthenium and its derivatives for electronic components like memory devices and integrated circuits. shlzpharma.com Additionally, it plays a role in energy conversion technologies, serving as a catalyst in fuel cell electrodes and as a sensitizer (B1316253) in dye-sensitized solar cells. shlzpharma.com

Table 1: Key Catalytic Applications of Ruthenium(III) Chloride Hydrate

Application AreaReaction TypeSignificance
Organic SynthesisHydrogenation, Oxidation, AcylationEnables the creation of complex molecules like pharmaceuticals and agrochemicals with high selectivity. shlzpharma.comriyngroup.com
Materials ScienceNanoparticle SynthesisPrecursor for catalytically active ruthenium and ruthenium oxide nanoparticles. sigmaaldrich.comsmolecule.com
ElectrocatalysisHydrogen Evolution Reaction (HER), Oxygen Evolution Reaction (OER)Used to create catalysts for water splitting and clean energy production. smolecule.com
ElectronicsThin Film DepositionPrecursor for ruthenium-based films in memory devices and microelectronics. shlzpharma.com
EnergyFuel Cells, Solar CellsImproves efficiency in fuel cells and acts as a sensitizer in dye-sensitized solar cells. shlzpharma.com

Historical Context of Ruthenium Chemistry Relevant to RuCl₃·xH₂O

The story of this compound is intrinsically linked to the discovery of the element itself. Ruthenium was the last of the platinum group metals to be identified. thoughtco.comchemistrytalk.org Credit for its discovery is given to Karl Ernst Claus, a Russian scientist of Baltic-German descent, who isolated the element in 1844 at Kazan State University. chemistrytalk.orgwikipedia.orgperiodic-table.com He named the element "ruthenium" in honor of his homeland, Russia, using its Latin name, Ruthenia. wikipedia.orgperiodic-table.comencyclopedia.com Although a Polish chemist, Jędrzej Śniadecki, may have isolated the element in 1807, he later withdrew his claim. chemistrytalk.org

Ruthenium is a rare transition metal, typically found as a minor component in platinum ores in regions like the Ural Mountains, the Americas, and South Africa. wikipedia.org Following its discovery, the development of ruthenium chemistry progressed, and Ruthenium(III) chloride, particularly its hydrated form, emerged as the most common and accessible starting material for synthesizing other ruthenium compounds. wikipedia.orgguidechem.com Its stability and reactivity in the +3 oxidation state make it an ideal entry point into the rich and varied chemistry of ruthenium, which can exist in a wide range of oxidation states from -2 to +8. riyngroup.comthoughtco.com

Role as a Fundamental Precursor in Ruthenium Compound Synthesis

This compound is arguably the most important precursor for the synthesis of a vast array of ruthenium compounds, a role stemming from its solubility and reactivity. wikipedia.orgguidechem.comsigmaaldrich.com The anhydrous form, RuCl₃, is chemically inert and has very low solubility in most solvents, making the hydrated form, RuCl₃·xH₂O, the preferred starting material for homogeneous catalysis and coordination chemistry. sigmaaldrich.comresearchgate.net

It serves as the gateway to hundreds of ruthenium complexes. wikipedia.org For example, it is used to synthesize important organometallic complexes that are themselves powerful catalysts. A prominent example is the synthesis of tris(triphenylphosphine)ruthenium(II) chloride, RuCl₂(PPh₃)₃, a versatile catalyst, which is prepared by reacting RuCl₃·xH₂O with triphenylphosphine (B44618). guidechem.com

The reaction is as follows: 2RuCl₃·xH₂O + 7 PPh₃ → 2 RuCl₂(PPh₃)₃ + OPPh₃ + 5 H₂O + 2 HCl guidechem.com

Furthermore, RuCl₃·xH₂O is the starting point for producing the Nobel Prize-winning Grubbs' catalysts, which are pivotal for olefin metathesis reactions in polymer chemistry and organic synthesis. chemicalbook.com It is also used to prepare a variety of other significant complexes, including ruthenium carbonyl compounds and [RuCl₂(C₆H₆)]₂. guidechem.com The ability of RuCl₃·xH₂O to react with carbon monoxide under mild conditions to form Ru(II) species further highlights its utility as a versatile precursor. wikipedia.org

Table 2: Examples of Ruthenium Compounds Synthesized from RuCl₃·xH₂O

PrecursorReagentsProduct CompoundSignificance of Product
RuCl₃·xH₂OTriphenylphosphine (PPh₃)RuCl₂(PPh₃)₃Versatile catalyst for reactions like hydrogenation. guidechem.com
RuCl₃·xH₂OAcetylacetoneRu(C₅H₇O₂)₃A red, benzene-soluble complex. guidechem.com
RuCl₃·xH₂O1,3-Cyclohexadiene[RuCl₂(C₆H₆)]₂A precursor for other organometallic ruthenium complexes. guidechem.com
RuCl₃·xH₂OCarbon Monoxide (CO)Various Ru(II) carbonyl complexesImportant intermediates in organometallic synthesis. wikipedia.org
RuCl₃·xH₂OTriphenylphosphine, 1,1-diphenyl-2-propyn-1-ol, then TricyclohexylphosphineGrubbs' CatalystsHighly efficient catalysts for olefin metathesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cl3H2ORu B3024216 Ruthenium(III) chloride hydrate CAS No. 20759-14-2

Properties

IUPAC Name

trichlororuthenium;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3ClH.H2O.Ru/h3*1H;1H2;/q;;;;+3/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXNGBXQRRXPLM-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

O.Cl[Ru](Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cl3H2ORu
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13815-94-6, 14898-67-0
Record name Ruthenium trichloride trihydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13815-94-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium trichloride hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14898-67-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ruthenium trichloride hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.555
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Applications of Ruthenium Iii Chloride Hydrate

Preparative Routes to Ruthenium(III) Chloride Hydrate (B1144303)

The synthesis of ruthenium(III) chloride hydrate is most commonly achieved through processes that convert ruthenium metal or its oxides into a form that can be dissolved in hydrochloric acid.

The industrial production of this compound typically involves the dissolution of ruthenium oxides in hydrochloric acid. sigmaaldrich.cnsigmaaldrich.com A common preparative route starts with ruthenium metal powder, which is first oxidized. One method involves reacting ruthenium powder with sodium hypochlorite (B82951) to form sodium ruthenate. Sulfuric acid is then added to this solution to generate volatile ruthenium tetroxide (RuO₄) gas. google.com

This gaseous RuO₄ is then passed through and absorbed by a hydrochloric acid solution. google.comguidechem.com In the acidic medium, the ruthenium tetroxide is reduced to form a solution of ruthenium(III) chloride. google.com Another approach involves the alkali fusion of ruthenium powder with oxidants like sodium peroxide, followed by distillation and absorption in hydrochloric acid to yield a chlororuthenic acid solution. guidechem.com The final step in these processes is the careful evaporation and concentration of the resulting acidic solution. guidechem.comguidechem.com

The acquisition of solid, hydrated ruthenium(III) chloride from the acidic solutions generated in the synthesis process is achieved through crystallization. The chlororuthenic acid solution is carefully heated, typically at temperatures between 90°C and 100°C, to evaporate the solvent and concentrate the solute. google.comguidechem.com As the solution becomes saturated, dark brown crystals of this compound precipitate. guidechem.comguidechem.com The heating is stopped once crystallization is observed. The resulting crystalline solid is the hydrated salt, often with a variable amount of water of crystallization, commonly approximating a trihydrate (RuCl₃·3H₂O). wikipedia.orgguidechem.com This hydrated salt is the form most frequently used in subsequent chemical synthesis due to its solubility and reactivity. wikipedia.org

Precursor Chemistry for Novel Ruthenium Complexes

This compound is arguably the most important and widely used precursor for the synthesis of other ruthenium compounds. wikipedia.orgthermofisher.com Its significance stems from the rich coordination chemistry of ruthenium, which can exist in multiple stable oxidation states, most notably Ru(II), Ru(III), and Ru(IV). wikipedia.org This allows RuCl₃·xH₂O to be a starting point for hundreds of different complexes through ligand substitution, reduction, or oxidation reactions. wikipedia.orgchemicalbook.com

The chloride ligands in RuCl₃·xH₂O can be readily substituted by a wide variety of other ligands, leading to a vast library of coordination compounds with tailored electronic and steric properties. It serves as a precursor for organometallic complexes, single-atom catalysts, and various homogeneous catalysts. guidechem.comsigmaaldrich.cn

This compound reacts with numerous nitrogen-donor ligands to form stable coordination complexes. These reactions often involve the reduction of the ruthenium center from Ru(III) to Ru(II), particularly in the presence of a reducing solvent like ethanol (B145695).

Among the most studied nitrogen-containing ligand complexes derived from this compound are the polypyridine complexes. These compounds, particularly those involving 2,2'-bipyridine (B1663995) (bpy) and its derivatives, are of significant interest for their applications in solar energy conversion and photocatalysis. uark.edushlzpharma.com

The synthesis of tris(2,2'-bipyridyl)ruthenium(II) chloride, a classic example, is achieved by reacting this compound with 2,2'-bipyridine. wikipedia.orgguidechem.com The reaction is typically carried out in a solvent such as ethanol or a mixture of ethanol and ethylene (B1197577) glycol, which also serves as the reducing agent to convert Ru(III) to Ru(II). wikipedia.orggoogle.com The mixture is heated for several hours, during which the color changes from dark brown to orange or red, indicating the formation of the Ru(II) complex. uark.edugoogle.com The product is then precipitated, often by adding a salt like sodium chloride, and can be purified by recrystallization. google.com

Table 1: Synthesis of Tris(2,2'-bipyridyl)ruthenium(II) Chloride from this compound

ParameterValue/ConditionSource(s)
Starting Material This compound (RuCl₃·xH₂O) google.com
Ligand 2,2'-bipyridine (bpy) google.com
Molar Ratio (RuCl₃:bpy) 1:4 to 1:5 google.com
Solvent Ethanol-ethylene glycol mixture google.com
Reaction Temperature 70-100 °C google.com
Reaction Time 6-10 hours google.com
Product Tris(2,2'-bipyridyl)ruthenium(II) chloride google.com

Synthesis of Diverse Ruthenium Coordination Compounds

Nitrogen-Containing Ligand Complexes
Schiff Base Complexes

The synthesis of ruthenium(III) Schiff base complexes from this compound is a well-established and versatile area of coordination chemistry. These reactions typically involve the direct reaction of the hydrated ruthenium salt with a pre-synthesized Schiff base ligand in a suitable solvent, often an alcohol like ethanol or methanol (B129727). The reaction conditions, such as temperature and time, are crucial for the successful formation of the desired complex.

One common approach involves refluxing an ethanolic solution of ruthenium(III) chloride with the Schiff base ligand. For instance, cationic Ru(III) complexes with N-phenyl-5-X-salicylideneimine (where X = H or Br) and indazole have been synthesized by reacting an ethanol solution of the appropriate Schiff base with an ethanol solution of ruthenium(III) chloride. rasayanjournal.co.in The mixture is heated under reflux for several hours. rasayanjournal.co.in The resulting complexes, formulated as [Ru(N-Ph-5-X-salim)₂(ind)₂]Cl, feature an octahedral geometry where the Schiff bases act as anionic bidentate O, N donor ligands. rasayanjournal.co.in

In another example, neutral ruthenium(III) complexes of the type [Ru(L)Cl₂(H₂O)], where L is a heterocyclic tridentate ONN Schiff base ligand, are formed by the reaction of the tridentate ligands with RuCl₃·3H₂O. nih.gov These reactions also result in an octahedral geometry around the ruthenium ion, with the ligand coordinating through azomethine nitrogen atoms and a phenol (B47542) oxygen atom. nih.gov

The synthesis of Ru(III)-tridentate Schiff base complexes with the general formula [Ru(LL)Cl₂(H₂O)] (where LL is a monobasic tridentate Schiff base anion) involves treating [RuCl₃·3H₂O] with the corresponding Schiff base in a 1:1 mole ratio in alcohol. semanticscholar.org These reactions are typically carried out under reflux for several hours. semanticscholar.org The resulting complexes are generally colored powders, stable in the atmosphere, and soluble in polar aprotic solvents like DMF and DMSO. semanticscholar.org

The characterization of these complexes relies on a suite of analytical techniques. Elemental analysis provides the empirical formula, while spectroscopic methods like FTIR, UV-vis, and NMR spectroscopy confirm the coordination of the ligand to the metal center and elucidate the geometry of the complex. rasayanjournal.co.innih.govsemanticscholar.orgresearchgate.net Molar conductivity measurements can distinguish between neutral and ionic complexes. rasayanjournal.co.innih.gov

Complex TypeStarting MaterialsKey Reaction ConditionsFinal Complex Formula
Cationic Ru(III) Schiff BaseRuthenium(III) chloride, N-phenyl-5-X-salicylideneimine, IndazoleReflux in ethanol[Ru(N-Ph-5-X-salim)₂(ind)₂]Cl
Neutral Ru(III) Tridentate Schiff BaseRuthenium(III) chloride trihydrate, Heterocyclic tridentate ONN Schiff baseReaction in a suitable solvent[Ru(L)Cl₂(H₂O)]
Mononuclear Ru(III) Tridentate Schiff BaseRuthenium(III) chloride trihydrate, Monobasic tridentate Schiff baseReflux in alcohol (1:1 mole ratio)[Ru(LL)Cl₂(H₂O)]
Histamine (B1213489) Complexes

The synthesis of ruthenium(III) histamine complexes from this compound has been explored, leading to novel compounds with potential applications. A notable example is the preparation of [RuCl₄(dmso-S)(histamineH)]·H₂O (1a) and [RuCl₄(dmso-S)(histamineH)] (1b). nih.govnih.gov

The synthesis is a two-step process. nih.govresearchgate.net The first step involves the preparation of a ruthenium precursor, (dmso₂H)[trans-RuCl₄(dmso-S)₂], from this compound. nih.gov This precursor is then reacted with histamine dihydrochloride (B599025) in methanol and refluxed for several hours. nih.gov Slow evaporation of the solvent yields the crystalline product. nih.gov The resulting complexes exhibit an octahedral geometry with four chloride ligands in the equatorial plane and a dimethylsulfoxide (dmso) and a histamine ligand in the axial positions. nih.gov

X-ray structure analysis has been crucial in characterizing these complexes, revealing a protonated amino group on the side chain of the histamine ligand, which is not commonly observed. nih.govnih.gov The crystal structures of both the hydrated (1a) and anhydrous (1b) forms are similar. nih.gov Hydrogen bonding interactions play a significant role in the crystal packing, with hydrogen bonds observed between the amino group hydrogens and the chloride atoms, as well as the dmso oxygen. nih.gov

ComplexStarting MaterialsKey Reaction StepsCrystal Structure Features
[RuCl₄(dmso-S)(histamineH)]·H₂O (1a) and [RuCl₄(dmso-S)(histamineH)] (1b)This compound, Histamine dihydrochloride, Dimethylsulfoxide1. Synthesis of (dmso₂H)[trans-RuCl₄(dmso-S)₂] precursor. 2. Reaction of precursor with histamine dihydrochloride in methanol under reflux.Octahedral geometry, protonated amino group on histamine, extensive hydrogen bonding.
Ofloxacin (B1677185) and Amino Acid Mixed-Ligand Complexes

The synthesis of mixed-ligand complexes of ruthenium(III) containing ofloxacin (OFL) and amino acids (AA) from this compound has been successfully achieved. mdpi.comresearchgate.net These syntheses demonstrate the versatility of RuCl₃·xH₂O as a precursor for creating complexes with multiple, biologically relevant ligands.

The general approach involves reacting this compound with ofloxacin and the respective amino acid (such as glycine (B1666218) (Gly) or alanine (B10760859) (Ala)) in a mixed solvent system, typically methanol and water. mdpi.com The pH of the reaction mixture is adjusted to be slightly basic (pH 8-9), and the solution is refluxed for several hours at a controlled temperature (around 70-80 °C). mdpi.com

For example, the synthesis of [Ru(OFL)(Gly)(H₂O)₂]Cl₂ and [Ru(OFL)(Ala)(H₂O)₂]Cl₂ involves adding a hot methanolic solution of ofloxacin to an aqueous solution containing this compound and the corresponding amino acid. mdpi.com The resulting complexes have a 1:1:1 stoichiometry of Ru(III):OFL:AA. mdpi.com In these octahedral complexes, ofloxacin is believed to chelate to the ruthenium ion through the nitrogen atoms of the piperazine (B1678402) ring. mdpi.com

In addition to the mixed-ligand complexes, a binary complex of ruthenium(III) with ofloxacin, [Ru(OFL)₂(Cl)₂]Cl, can also be synthesized by reacting RuCl₃·xH₂O with ofloxacin in a 1:2 molar ratio under similar conditions. mdpi.com

The characterization of these complexes involves a range of techniques. Elemental analysis confirms the stoichiometry, while molar conductivity measurements help determine the ionic nature of the complexes. mdpi.com Spectroscopic methods such as FTIR and electronic spectra, along with magnetic moment measurements, are used to propose the coordination mode of the ligands and the octahedral geometry of the complexes. mdpi.com

ComplexStarting MaterialsKey Reaction ConditionsProposed Structure
[Ru(OFL)₂(Cl)₂]ClThis compound, OfloxacinMethanol/water, pH 8-9, reflux at 70-80 °COctahedral, 1:2 [Ru(III):OFL]
[Ru(OFL)(Gly)(H₂O)₂]Cl₂This compound, Ofloxacin, GlycineMethanol/water, refluxOctahedral, 1:1:1 [Ru(III):OFL:Gly]
[Ru(OFL)(Ala)(H₂O)₂]Cl₂This compound, Ofloxacin, AlanineMethanol/water, refluxOctahedral, 1:1:1 [Ru(III):OFL:Ala]
Phenylcyanamide (B1618024) Complexes

The synthesis of such complexes would likely involve the reaction of this compound with a phenylcyanamide ligand in a suitable solvent. The coordination of the phenylcyanamide ligand to the ruthenium center could occur through the nitrile nitrogen atom or potentially in a bridging fashion, depending on the reaction conditions and the stoichiometry of the reactants.

Given the electronic properties of the cyanamide (B42294) group, it can act as a versatile ligand. The synthesis would likely require careful control of reaction parameters such as temperature, solvent, and the presence of any ancillary ligands to direct the coordination mode and the final structure of the complex.

Characterization of the resulting complexes would be crucial to determine their structure and bonding. Techniques such as IR spectroscopy would be essential to observe the characteristic C≡N stretching frequency and its shift upon coordination to the ruthenium ion. X-ray crystallography would provide definitive structural information.

While specific examples are not detailed in the provided context, the general principles of coordination chemistry suggest that the synthesis of ruthenium(III) phenylcyanamide complexes from this compound is a feasible and interesting area for further investigation.

Phosphine (B1218219) Ligand Complexes

This compound is a common starting material for the synthesis of a wide variety of ruthenium phosphine complexes. These complexes are of significant interest due to their catalytic activities in various organic transformations.

Carbonyl Derivatives of Ruthenium

This compound serves as a versatile precursor for the synthesis of a wide array of ruthenium carbonyl compounds. These derivatives are significant as catalysts and as starting materials for more complex organometallic structures. The synthesis typically involves the carbonylation of ruthenium(III) chloride under various conditions, often in the presence of a reducing agent or other ligands.

Dichlorotricarbonylruthenium(II) Dimer

Dichlorotricarbonylruthenium(II) dimer, with the formula [RuCl₂(CO)₃]₂, is a key starting material in ruthenium chemistry. This yellow solid is synthesized through the carbonylation of a hot solution of ruthenium trichloride (B1173362) in methoxyethanol. wikipedia.org The molecule consists of two octahedral ruthenium centers that are bridged by two chloride ligands. wikipedia.org This complex exists in equilibrium with a polymeric form, [RuCl₂(CO)₂]₂n. wikipedia.org It is a versatile precursor that can be converted into other important ruthenium carbonyl compounds; for instance, its reaction with potassium hydroxide (B78521) in an alcohol solvent yields dodecacarbonyltriruthenium (B8016418). wikipedia.org

Tris(carbonyl)trichlororuthenate(II) Anion

The tris(carbonyl)trichlororuthenate(II) anion, [Ru(CO)₃Cl₃]⁻, is a recognized intermediate in the synthesis of ruthenium carbonyl complexes. While not typically isolated as a final product, its formation is a crucial step in the carbonylation of ruthenium(III) chloride. For example, it is an intermediate in the formation of dodecacarbonyltriruthenium from ruthenium trichloride.

Ruthenium-Chlorine-Carbon Monoxide-Ligand Compounds

A diverse range of ruthenium-chlorine-carbon monoxide-ligand compounds can be synthesized, often by introducing other ligands during or after the carbonylation of this compound. These complexes exhibit varied geometries and catalytic properties.

For instance, a series of ruthenium(II) carbonyl chloride complexes featuring pyridine-functionalized N-heterocyclic carbene (NHC) ligands have been prepared. rsc.org Compounds with the general formula [Ru(Py–NHC)(CO)₂Cl₂] can be synthesized via transmetallation from corresponding silver carbene complexes. rsc.org The reaction conditions can be manipulated to selectively produce either the kinetic trans-isomer or the thermodynamic cis-isomer. rsc.org The trans-isomers are typically formed in dichloromethane (B109758) at room temperature, while the cis-isomers are obtained as the major product when the reaction is conducted in toluene (B28343) at refluxing temperatures. rsc.org

Another example is the synthesis of tricarbonylchloroglycinatoruthenium(II), which is formed from the reaction of dichlorotricarbonylruthenium(II) dimer with glycine. wikipedia.org Furthermore, the reaction of ruthenium trichloride hydrate with triphenylphosphine (B44618) in 2-methoxyethanol (B45455) under reflux conditions can produce chlorohydridocarbonyltris(triphenylphosphine)ruthenium(II), RuHCl(CO)(PPh₃)₃. researchgate.net

Dodecacarbonyltriruthenium Cluster

Dodecacarbonyltriruthenium, Ru₃(CO)₁₂, is a significant metal carbonyl cluster that serves as a precursor to many other organoruthenium compounds. It is typically prepared by reacting solutions of ruthenium trichloride with carbon monoxide. google.com The synthesis can be performed under high pressure and temperature, but methods to lower the required pressure have been developed. google.com One such method involves the addition of an amine to the reaction system, which allows the carbonylation to proceed at a much lower pressure (0.2 to 0.9 MPa) and temperature (50 to 100°C). google.com Dichlorotricarbonylruthenium(II) dimer is an intermediate in this synthesis.

Nitrosyl Complexes

Ruthenium nitrosyl complexes are a class of compounds that have attracted considerable interest. The synthesis of these complexes often starts from ruthenium(III) chloride. General synthetic routes include the direct reaction of ruthenium complexes with nitric oxide (NO) gas or the use of other nitrosating agents like sodium nitrite (B80452). rsc.orgresearchgate.net

The formation of ruthenium chloro nitrosyl complexes can be achieved by treating ruthenium(III) chloro complexes with sodium nitrite and nitric acid in hydrochloric acid. researchgate.net At temperatures of 95-100°C, these reactions can yield nearly quantitative amounts of the desired nitrosyl complexes. researchgate.net The proposed mechanism involves the reduction of Ru(IV) to Ru(III) by nitrous acid, followed by the reaction of the Ru(III) complex with nitrogen(II) oxide. researchgate.net

Another approach involves dissolving this compound in dilute nitric acid and then adding a nitrous acid solution, which results in the formation of an intermediate nitrosyl ruthenium chloride. google.com Subsequent reaction with a silver nitrate (B79036) solution can be used to remove the chloride ions and obtain ruthenium nitrosyl nitrate. google.com A variety of ruthenium nitrosyl complexes with different ligands, such as ammonia (B1221849) and pyridine, can also be synthesized, often starting from a pre-formed ruthenium nitrosyl precursor. nih.gov

Synthesis of Ruthenium Nanomaterials

This compound is a common and effective precursor for the synthesis of ruthenium nanomaterials, largely due to its solubility in various solvents, unlike its anhydrous counterpart. researchgate.net The synthesis of these nanomaterials can be achieved through several methods, with chemical reduction and the polyol process being among the most common. researchgate.netnih.gov These methods allow for control over the size and morphology of the resulting nanoparticles. researchgate.net

In the chemical reduction method, ruthenium(III) chloride is reduced using a reducing agent such as sodium borohydride (B1222165) (NaBH₄) or hydrazine (B178648). doaj.orgresearchgate.net The reaction is typically carried out in the presence of a stabilizer, like sodium dodecyl sulfate (B86663) (SDS) or polyvinylpyrrolidone (B124986) (PVP), to control the growth and prevent agglomeration of the nanoparticles. researchgate.netdoaj.org The molar ratios of the stabilizer and the reducing agent to the ruthenium precursor are critical parameters that influence the size and size distribution of the synthesized nanoparticles. doaj.org

The polyol method utilizes a polyol, such as ethylene glycol, which acts as both the solvent and the reducing agent at elevated temperatures. nih.gov The size of the ruthenium nanoparticles can be controlled by adjusting various reaction parameters.

Table 1: Influence of Reaction Parameters on Ruthenium Nanoparticle Synthesis via the Polyol Method. nih.gov

ParameterVariationEffect on Nanoparticle Size
Temperature 140°C vs. 150°C vs. 160°CParticle sizes were 1.5 nm, 2.5 nm, and 1.6 nm, respectively. nih.gov
Precursor Concentration Halving the precursor concentrationResulted in smaller particles (< 1 nm). nih.gov
Reaction Time 0.5 hours vs. 1.5 hoursShorter reaction time led to smaller nanoparticles (1.6 nm). nih.gov
Stabilizer (PVP) Molecular Weight 10 kDa vs. 55 kDaHigher molecular weight PVP resulted in larger nanoparticles.

The choice of polyol solvent also plays a significant role in determining the final particle size. For instance, using ethylene glycol, di(ethylene) glycol, and tri(ethylene) glycol as solvents results in different reduction rates and, consequently, different nanoparticle sizes. Slower reduction rates generally lead to the formation of larger particles.

Ruthenium Nanoparticles

This compound is a widely used precursor for synthesizing ruthenium (Ru) nanoparticles, which are highly valued for their catalytic properties, particularly in hydrogen and oxygen evolution reactions. sigmaaldrich.comnih.gov The synthesis of these nanoparticles often involves the reduction of the ruthenium precursor in a solvent. nih.gov A common method is the polyol process, where ethylene glycol acts as both the solvent and a reducing agent at elevated temperatures. nih.gov The size and morphology of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, reaction time, and the concentration of the ruthenium precursor. nih.gov

For instance, studies have shown that varying the synthesis temperature between 140 °C and 160 °C can influence the resulting nanoparticle size, with sizes around 1.5 to 2.5 nm being achievable. nih.gov Similarly, adjusting the precursor concentration and reaction duration allows for further tuning of the nanoparticle dimensions. nih.gov The use of a stabilizing agent, such as polyvinylpyrrolidone (PVP), is also common to prevent agglomeration and control the growth of the nanoparticles. nih.gov The choice of the hydrated form of ruthenium(III) chloride is crucial, as the anhydrous version exhibits very low solubility in the solvents typically used for these syntheses. researchgate.net

Table 1: Synthesis Parameters for Ruthenium Nanoparticles

Parameter Condition Effect on Nanoparticle Size
Temperature 140 °C, 150 °C, 160 °C Influences reaction kinetics and final particle size. nih.gov
Precursor Concentration Varied Lower concentrations can lead to smaller particles. nih.gov
Reaction Time 0.5 h vs. 1.5 h Shorter times can result in smaller nanoparticles due to limited Ostwald ripening. nih.gov
Stabilizer Polyvinylpyrrolidone (PVP) Prevents agglomeration and controls particle growth. nih.gov
Ruthenium Oxide Nanoparticles

This compound is also a key starting material for the production of ruthenium oxide (RuO₂) nanoparticles. sigmaaldrich.comsigmaaldrich.com These nanoparticles are of significant interest for applications in supercapacitors and as electrocatalysts for reactions like the oxygen evolution reaction (OER). sigmaaldrich.com The synthesis often involves the hydrolysis of ruthenium(III) chloride followed by a thermal treatment. For example, ruthenium oxide nanoparticles can be formed by the thermal decomposition of this compound at temperatures ranging from 150°C to 400°C. researchgate.net Another approach involves the synthesis of RuO₂/TiO₂ heterostructures for photoelectrocatalytic hydrogen evolution, showcasing the versatility of the precursor in creating complex oxide materials. sigmaaldrich.com

Single-Atom Catalysts (e.g., Ruthenium-Doped ZrO₂ and MXenes)

A significant application of this compound is as a precursor for single-atom catalysts (SACs). sigmaaldrich.com In these catalysts, individual ruthenium atoms are dispersed on a support material, maximizing atomic efficiency and catalytic activity. For example, ruthenium single-atom-doped zirconium dioxide (ZrO₂) particles have been synthesized using this compound for the purpose of nitrogen fixation. sigmaaldrich.com Additionally, it has been used to create ruthenium single-atom-doped MXenes, which have shown high efficiency for the hydrogen evolution reaction. sigmaaldrich.comsigmaaldrich.com The synthesis of these materials leverages the precursor's ability to provide well-dispersed ruthenium atoms that can be anchored onto the support material. sigmaaldrich.com

Metal Alloys for Electrocatalysis (e.g., PtRuIr, PtRuFe)

This compound is utilized in the synthesis of multimetallic alloy nanoparticles for electrocatalysis. sigmaaldrich.com The formation of platinum-based alloys with ruthenium is a known strategy to enhance catalytic performance and stability. researchgate.net For instance, ternary alloys like platinum-ruthenium-iridium (PtRuIr) and platinum-ruthenium-iron (PtRuFe) have been developed for the electro-oxidation of small organic molecules such as methanol and formic acid, which are key reactions in fuel cells. sigmaaldrich.comsigmaaldrich.com The synthesis of these alloys often involves the co-reduction of this compound with precursors of the other metals. sigmaaldrich.comsigmaaldrich.com The resulting alloy nanomaterials, such as PtRu alloy nanofireworks, have demonstrated improved activity and stability compared to single-metal catalysts. researchgate.net

Electrochemical Deposition Precursors

This compound is a common precursor in electrochemical deposition processes to form ruthenium films and structures. nsf.gov The electrodeposition of ruthenium is of interest for applications in electronics, where it can serve as a barrier layer to prevent copper diffusion in interconnects. unimi.it The process typically involves the reduction of ruthenium ions from an electrolyte solution onto a substrate. nsf.gov The composition of the electrolyte, including the concentration of the ruthenium precursor and supporting electrolytes like perchloric acid, is critical in determining the morphology and properties of the deposited ruthenium. researchgate.net For instance, high cathodic overpotentials can lead to the formation of high surface area, dendritic ruthenium structures. researchgate.net

Table 2: Conditions for Ruthenium Electrodeposition

Parameter Condition Effect on Deposit Morphology
Potential -4 V to -5 V vs. Ag/AgCl High overpotentials can create high surface area, dendritic structures. researchgate.net
RuCl₃ Concentration 15 mM, 25 mM, 50 mM Lower concentrations can favor branched, higher surface area growth. researchgate.net
HClO₄ Concentration 0.25 M, 0.5 M Affects the morphology of the deposited ruthenium. researchgate.net
Formation of N-bridged Ruthenium(IV) Nitrosyl Chloride for Seed Layers

While direct information on the formation of N-bridged Ruthenium(IV) nitrosyl chloride for seed layers from this compound is not explicitly detailed in the provided search results, the synthesis of related ruthenium nitrosyl compounds is mentioned. Ruthenium(III) nitrosyl chloride hydrate itself is a known compound that can be used in the synthesis of more complex ruthenium species. americanelements.comthermofisher.com The ruthenium nitrosyl moiety, {RuNO}⁶, is a significant entity in coordination chemistry. nih.gov It is plausible that under specific electrochemical or chemical conditions, this compound could be converted to a nitrosyl species that could then participate in forming bridged structures relevant for seed layer applications, although the precise pathway to an "N-bridged Ruthenium(IV) nitrosyl chloride" is not specified.

Coordination Chemistry of Ruthenium Iii Chloride Hydrate

Ligand Exchange Reactions and Aquation/Chloridation Equilibria

In aqueous solutions, ruthenium(III) chloride hydrate (B1144303) undergoes ligand exchange reactions where chloride ions (Cl⁻) are substituted by water molecules (H₂O), and vice versa. This dynamic process is known as aquation (water substitution for a ligand) and anation or chloridation (chloride substitution for water). core.ac.uknih.gov The general equilibrium for the aqua-chloro species can be represented as:

[RuCl₆₋ₙ(H₂O)ₙ]ⁿ⁻³ + H₂O ⇌ [RuCl₅₋ₙ(H₂O)ₙ₊₁]ⁿ⁻² + Cl⁻

The equilibration times for these ligand exchange reactions are notably long, particularly in low to moderate hydrochloric acid concentrations. mdpi.comresearchgate.net For instance, in 0.05 M and 0.1 M HCl solutions, equilibration can take 64 and 74 days, respectively. researchgate.net However, the time to reach equilibrium shortens as the HCl concentration increases. mdpi.com In 1 M HCl, equilibrium is attained within 13 days. mdpi.com

Speciation of Ruthenium(III) Chloro Complexes in Aqueous and Hydrochloric Acid Solutions

The speciation of ruthenium(III) in aqueous and hydrochloric acid solutions is complex, involving various mononuclear chloride-aqua species. mdpi.comosti.gov The distribution of these species is highly dependent on the concentration of hydrochloric acid. core.ac.ukmdpi.com

In aqueous solutions, a variety of mononuclear ruthenium(III) chloro-aqua complexes can exist, including [RuCl(H₂O)₅]²⁺, [RuCl₂(H₂O)₄]⁺, [RuCl₃(H₂O)₃], and [RuCl₄(H₂O)₂]⁻. ias.ac.inosti.gov The species [RuCl₂(H₂O)₄]⁺ has been identified as being particularly stable under certain conditions. osti.gov In the presence of other ligands, such as those derived from benzimidazole (B57391), mixed-ligand complexes like mer-[RuIIICl₃L₁(CH₃CN)]·L₁·3H₂O can be formed. rsc.org

The concentration of hydrochloric acid significantly influences the predominant ruthenium(III) chloro species in solution. mdpi.com As the HCl concentration increases, the aqua ligands are progressively replaced by chloride ions. mdpi.com

Table 1: Predominant Ruthenium(III) Chloro Complexes at Various HCl Concentrations

HCl ConcentrationPredominant Species
0.5–2 M[RuCl₄(H₂O)₂]⁻
3–5 M[RuCl₅(H₂O)]²⁻
7–10 M[RuCl₆]³⁻

This table summarizes the findings from UV-Vis and EXAFS spectroscopy studies on the speciation of Ru(III) in HCl solutions. mdpi.comresearchgate.netjaea.go.jp

At very high HCl concentrations (e.g., 12 M), the hexachlororuthenate(III) ion, [RuCl₆]³⁻, is the most abundant species, accounting for 72.3% to 79.9% of the ruthenium present. core.ac.uk

Stability of Ruthenium Oxidation States in Solution

Ruthenium is known for its ability to exist in a wide range of oxidation states, from -2 to +8, with +2, +3, and +4 being the most common. wikipedia.org The stability of these oxidation states in solution is a key feature of ruthenium chemistry. wikipedia.org The Ru(III) state is notably stable in aqueous solutions, often participating in redox equilibria with other stable states like Ru(II) and Ru(IV). wikipedia.orgrsc.org The presence of N,N-donor ligands can further stabilize the +III oxidation state. rsc.org

The reduction of Ru(III) to Ru(II) is an important process in its coordination chemistry. For example, RuCl₃(H₂O)ₓ reacts with carbon monoxide to form Ru(II) species. wikipedia.org The stability of Ru(III) complexes in the presence of biological reductants is also a significant area of study. For instance, the adducts of the Ru(III) anticancer agent KP1019 with serum proteins like albumin and transferrin have been shown to be stable in the presence of physiological concentrations of ascorbic acid, suggesting that reduction to the more reactive Ru(II) form is more likely to occur in the hypoxic environment of a tumor rather than in the bloodstream. nih.gov

Geometry and Electronic Structure of Ruthenium(III) Complexes

Ruthenium(III) complexes predominantly adopt an octahedral coordination geometry. wikipedia.orgrsc.orgamericanelements.com This geometry is observed in both simple chloro-aqua complexes and more complex structures involving various organic ligands. rsc.orgamericanelements.com X-ray single-crystal analyses have confirmed the octahedral geometry in several Ru(III) complexes, which can exist as either mer or fac isomers depending on the coordinating ligands. americanelements.com

The electronic structure of Ru(III), a d⁵ ion, in an octahedral field typically results in a low-spin configuration due to the large ligand field splitting of second and third-row transition metals. wikipedia.org This low-spin t₂g⁵ configuration leads to paramagnetism, with one unpaired electron. rsc.org The electronic transitions in the UV-Vis spectra of Ru(III) complexes are characteristic of their coordination environment. For example, [RuCl₄(H₂O)₂]⁻ and [RuCl₅(H₂O)]²⁻ exhibit an absorption band around 320 nm, while [RuCl₆]³⁻ has bands near 310 and 350 nm. mdpi.com

Metal-Ligand Binding Modes and Donor Atoms

Ruthenium(III) forms complexes with a wide variety of ligands through different binding modes, primarily involving sigma (σ) and pi (π) interactions. youtube.com The donor atoms in these ligands are crucial in determining the stability and reactivity of the resulting complexes.

Common donor atoms for Ru(III) include nitrogen, oxygen, and halogens (like chlorine). core.ac.ukrsc.org Nitrogen-donor ligands, such as those derived from benzimidazole or pyridine, are effective in stabilizing the Ru(III) oxidation state. rsc.org Oxygen-donor ligands, including water and the hydroxyl and carbonyl groups of hydroxyflavones, also form stable complexes with Ru(III). core.ac.ukmdpi.com

The binding in these complexes involves the donation of a lone pair of electrons from the ligand's donor atom to an empty d-orbital of the ruthenium center, forming a σ-bond. youtube.com In addition to σ-donation, π-interactions can also occur. Ligands with available p-orbitals, such as halides, can act as π-donors, donating electron density to the metal's d-orbitals. youtube.com Conversely, some ligands can act as π-acceptors, where the metal donates electron density from its d-orbitals back to the empty π*-orbitals of the ligand, a process known as back-bonding. youtube.com

Formation of Dinitrogen Complexes

Ruthenium(III) chloride hydrate is a key starting material for the synthesis of historically significant dinitrogen complexes. The formation of these complexes typically involves the reduction of the ruthenium(III) center to ruthenium(II), which then coordinates with molecular nitrogen (N₂).

One of the most notable dinitrogen complexes synthesized from ruthenium(III) chloride is pentaamine(dinitrogen)ruthenium(II) chloride, [Ru(NH₃)₅(N₂)]Cl₂. This compound was the first reported complex containing a dinitrogen ligand bound to a metal center. wikipedia.org Its synthesis underscores the importance of ruthenium(III) chloride as a precursor in the field of inorganic chemistry.

There are two primary pathways for the preparation of this dinitrogen complex starting from ruthenium(III) chloride.

Direct Synthesis using Hydrazine (B178648) Hydrate:

A convenient method for the in-situ generation and use of the pentaamine(dinitrogen)ruthenium(II) cation involves the direct reaction of ruthenium(III) chloride with hydrazine hydrate (N₂H₄·H₂O). wikipedia.orgwordpress.com In this reaction, hydrazine acts as both a reducing agent, converting Ru(III) to Ru(II), and a source of ammonia (B1221849) ligands. The dinitrogen ligand is formed through the oxidation of hydrazine.

The resulting complex cation is stable in aqueous solutions. wikipedia.orgwordpress.com

Stepwise Synthesis via a Ruthenium(III) Ammine Intermediate:

An alternative route involves the initial synthesis of pentaamminechlororuthenium(III) chloride, [Ru(NH₃)₅Cl]Cl₂, from ruthenium(III) chloride. This intermediate is then reacted with sodium azide (B81097) (NaN₃) to yield the desired dinitrogen complex. wikipedia.org The azide ion serves as the source of the coordinated dinitrogen molecule.

The reaction proceeds as follows: [Ru(NH₃)₅Cl]Cl₂ + NaN₃ → [Ru(NH₃)₅N₂]Cl₂ wikipedia.org

The resulting pentaamine(dinitrogen)ruthenium(II) chloride is a nearly white, solid compound, with its solutions appearing yellow. wikipedia.org The [Ru(NH₃)₅(N₂)]²⁺ cation possesses an octahedral geometry. wikipedia.org The stability of this d⁶ complex is attributed to the π-backbonding from the ruthenium d-orbitals to the π* orbitals of the dinitrogen ligand. wikipedia.org

Table 1. Properties of Pentaamine(dinitrogen)ruthenium(II) Chloride

PropertyValue
Chemical Formula [Ru(NH₃)₅(N₂)]Cl₂
Molar Mass 285.14 g/mol wikipedia.org
Appearance Nearly white solid wikipedia.org
Solution Color Yellow wikipedia.org
Coordination Geometry Octahedral wikipedia.org

Catalysis by Ruthenium Iii Chloride Hydrate

Homogeneous Catalysis

As a homogeneous catalyst, Ruthenium(III) chloride hydrate (B1144303) is employed in a variety of functional group transformations, prized for its ability to promote reactions under mild conditions. nih.gov

Ruthenium(III) chloride hydrate has proven to be an effective catalyst for the acylation of alcohols, phenols, thiols, and amines. nih.gov This transformation is a fundamental process in organic synthesis for the protection of hydroxyl, thiol, and amino groups. Research has demonstrated that RuCl₃ can catalyze these reactions efficiently using acid anhydrides as the acylating agent.

One notable method involves conducting the reaction in the presence of 5 mol% RuCl₃ in acetonitrile (B52724) at room temperature. This approach offers high yields and short reaction times. nih.gov An even more advanced system utilizes RuCl₃ in an ionic liquid, 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) ([bmim][PF₆]), which allows for the reaction to proceed under mild conditions (room temperature) with high yields. nih.gov A key advantage of the ionic liquid system is the ability to recycle both the catalyst and the solvent at least ten times without significant loss of activity, addressing the cost and reusability issues of the homogeneous catalyst. nih.gov

The catalytic system is robust, successfully acylating a wide range of substrates from simple primary and secondary alcohols to more sterically hindered tertiary alcohols and less reactive phenols, such as 2,6-dimethylphenol. nih.gov

Table 1: Ruthenium(III) Chloride-Catalyzed Acylation of Various Substrates

SubstrateAcylating AgentCatalyst SystemYield (%)Reference
Primary AlcoholsAcetic AnhydrideRuCl₃ / [bmim][PF₆]High nih.gov
Secondary AlcoholsAcetic AnhydrideRuCl₃ / [bmim][PF₆]High nih.gov
Tertiary AlcoholsAcetic AnhydrideRuCl₃ / [bmim][PF₆]High nih.gov
PhenolsAcetic AnhydrideRuCl₃ / [bmim][PF₆]High nih.gov
2,6-DimethylphenolAcetic AnhydrideRuCl₃ / [bmim][PF₆]Excellent nih.gov
ThiolsAcetic AnhydrideRuCl₃ / [bmim][PF₆]High nih.gov
AminesAcetic AnhydrideRuCl₃ / AcetonitrileHigh nih.gov

The direct use of this compound as a catalyst for the acetalization of aldehydes and alcohols is not widely documented in prominent chemical literature. Acetal formation is a crucial method for protecting carbonyl groups, typically requiring an acid catalyst. pearson.comtotal-synthesis.com While RuCl₃·xH₂O itself is not the standard catalyst, other more complex ruthenium systems have been developed for related transformations. For instance, a specific acridine-based ruthenium pincer complex, RuHCl(A-iPr-PNP)(CO), has been shown to catalyze the direct dehydrogenation of primary alcohols to form the corresponding acetals. acs.org

Furthermore, Ruthenium(III) chloride has demonstrated catalytic activity in the closely related thioacetalization of carbonyl compounds, where a variety of aldehydes and ketones are converted into their corresponding cyclic and acyclic dithioacetals. researchgate.net

Ruthenium(III) chloride is an effective catalyst in the synthesis of α-aminonitriles, which are key intermediates in the production of amino acids. nih.gov The Strecker reaction, first reported in 1850, is a three-component reaction involving an aldehyde or ketone, an amine, and a cyanide source. core.ac.ukwikipedia.org

A clean and environmentally benign process utilizes RuCl₃ for the oxidative cyanation of tertiary amines. In this reaction, a tertiary amine reacts with sodium cyanide under an atmosphere of molecular oxygen at 60°C. The RuCl₃-catalyzed process yields the corresponding α-aminonitrile in excellent yields. This method represents an efficient pathway for constructing the α-aminonitrile scaffold.

Table 2: Ruthenium(III) Chloride-Catalyzed Synthesis of α-Aminonitriles

Reactant 1Reactant 2CatalystConditionsProductYieldReference
Tertiary AmineSodium CyanideRuCl₃Molecular Oxygen, 60°Cα-AminonitrileExcellent

The conversion of a ketoxime to its corresponding amide is known as the Beckmann rearrangement, a cornerstone reaction in organic chemistry. acs.orgwikipedia.org While typically promoted by strong acids, metal-catalyzed versions have emerged as a promising alternative. acs.org

Direct catalysis of the Beckmann rearrangement by this compound is not the most common method. However, the utility of ruthenium in this transformation is well-established through more complex catalysts. For example, a highly efficient system for the rearrangement of aldoximes to primary amides uses a catalyst generated from Ru(PPh₃)₃(CO)H₂, dppe, and p-toluenesulfonic acid. acs.orgorganic-chemistry.org This ruthenium-based catalyst system achieves high yields and selectivity with very low catalyst loadings. organic-chemistry.orgthieme-connect.com This indicates that while RuCl₃·xH₂O may serve as a precursor, specific ligand-modified ruthenium complexes are particularly effective for promoting this rearrangement. acs.org

The direct C-H amination of arenes is a highly sought-after transformation for creating C-N bonds, which are prevalent in pharmaceuticals and natural products. The electrophilic amination of arenes using azodicarboxylates can be catalyzed by various metal catalysts, including Ruthenium(III) chloride. Although effective, the use of expensive metal catalysts like AuCl₃ or RuCl₃ can be a disadvantage in some applications. This method has been reported for both electron-rich and electron-poor arenes.

This compound serves as an efficient catalyst for the regioselective ring-opening of epoxides with aromatic amines to produce valuable β-amino alcohols. acs.orgrsc.org This reaction is a fundamental method for synthesizing these important structural motifs. The classical approach often requires harsh conditions, such as high heat and an excess of the amine nucleophile. organic-chemistry.org

The use of RuCl₃ as a catalyst facilitates the reaction under milder, solvent-free conditions at ambient temperature. This catalytic method provides high yields (ranging from 85% to 99.5%) and demonstrates excellent regioselectivity, affording the desired β-amino alcohol products. organic-chemistry.org

Table 3: Ruthenium(III) Chloride-Catalyzed Ring Opening of Epoxides with Aromatic Amines

Epoxide SubstrateAromatic AmineCatalystConditionsYield (%)Reference
Various EpoxidesVarious Aromatic AminesRuCl₃Solvent-free, Ambient Temp.85 - 99.5 acs.orgorganic-chemistry.org
Functional Group Transformations
Desymmetrization of Aryl and Benzyl (B1604629) Diselenides

This compound has been effectively employed as a catalyst in the cleavage of symmetrical diselenides to generate unsymmetrical diorganyl selenides. While not a classical desymmetrization of a prochiral molecule, this transformation breaks the symmetry of the starting material to create valuable, less symmetrical products.

An efficient, one-pot method has been developed for the synthesis of unsymmetrical diorganyl selenides through the reaction of dibenzyl or diphenyl diselenides with various alkyl halides. acs.orgacs.orgnih.gov This reaction is catalyzed by a small amount of this compound in the presence of zinc powder. acs.orgacs.org The process is effective for a range of organic halides, including iodides, bromides, and activated chlorides. acs.org Notably, even unreactive organic chlorides can participate in this selenation reaction when a sodium bromide additive is used. acs.org

For instance, the reaction between dibenzyl diselenide and 1-bromoheptane, when catalyzed by 2 mol % of RuCl₃·3H₂O with zinc in DMF at 100 °C, produces heptyl benzyl selenide (B1212193) in an 85% isolated yield. acs.org The proposed mechanism suggests two possible pathways: one where zinc initially forms a di(organylselenyl)zinc species that then interacts with the ruthenium catalyst, and another where zinc first reduces the Ru(III) to a Ru(II) species which then undergoes oxidative addition with the diselenide. acs.org

Table 1: Ruthenium(III) Chloride Catalyzed Synthesis of Unsymmetrical Selenides acs.orgacs.org

DiselenideAlkyl HalideProductYield (%)
Dibenzyl diselenide1-BromoheptaneHeptyl benzyl selenide85
Dibenzyl diselenide1-IodoheptaneHeptyl benzyl selenide91
Dibenzyl diselenideBenzyl bromideDibenzyl selenide98
Dibenzyl diselenideBenzyl chlorideDibenzyl selenide95
Diphenyl diselenide1-BromoheptaneHeptyl phenyl selenide82
Diphenyl diselenide1-IodoheptaneHeptyl phenyl selenide88
Diphenyl diselenideAllyl bromideAllyl phenyl selenide92
Aryl or Azide (B81097) Reductions

This compound serves as a precursor for catalysts used in the reduction of various functional groups, including nitroarenes and azides, which are fundamental transformations in organic synthesis.

Aryl Reductions: The reduction of nitroaromatics to their corresponding anilines is a crucial step in the synthesis of dyes, pharmaceuticals, and agrochemicals. wikipedia.orgnih.gov While various metals can catalyze this transformation, ruthenium complexes have demonstrated significant activity. wikipedia.org For example, ruthenium complexes synthesized from triazenide ligands and a ruthenium precursor have been shown to be active in the reduction of nitrobenzene (B124822) to aniline (B41778) at room temperature using sodium borohydride (B1222165) as a reducing agent. wikipedia.org These catalytic systems are effective for nitroarenes bearing both electron-donating and electron-withdrawing groups, affording the desired arylamines in good to excellent yields. wikipedia.org

Azide Reductions: Organic azides are versatile intermediates that can be reduced to primary amines, a transformation of great importance in synthetic chemistry. nih.gov Ruthenium catalysts, often prepared from RuCl₃·xH₂O, are utilized in various reactions involving azides. wikipedia.orgsigmaaldrich.com For instance, ruthenium(III) chloride itself has been used to catalyze the C-glycosylation of glycals with nucleophiles like trimethylsilyl (B98337) azide. sigmaaldrich.com Furthermore, ruthenium catalysts are renowned for their ability to mediate the cycloaddition of azides and alkynes, a powerful "click" chemistry reaction for synthesizing triazoles. organic-chemistry.org In some cases, a bimetallic system of CuCl and RuCl₃·H₂O is used to facilitate the reaction between propargylic alcohols and azides.

Special Reaction Syntheses

This compound is a key catalyst in a variety of special synthetic reactions, enabling the construction of complex heterocyclic and carbocyclic frameworks.

While specific research on the synthesis of 2-ethyl-3-methylquinoline using RuCl₃·xH₂O is not extensively detailed, the synthesis of substituted quinolines via ruthenium catalysis is well-established. A prominent example is the cyclocondensation of anilines with 1,3-diols, which is catalyzed by a system comprising RuCl₃·xH₂O, tributylphosphine (B147548) (PBu₃), and magnesium bromide etherate (MgBr₂·OEt₂). nih.gov This reaction, which is a variation of the Doebner-von Miller synthesis, produces 2- or 3-substituted quinolines with water and dihydrogen as the only byproducts. nih.govwikipedia.org The substitution pattern of the resulting quinoline (B57606) is determined by the structure of the 1,3-diol. This methodology provides a straightforward route to substituted quinolines from simple starting materials. nih.gov

Ruthenium(III) chloride is a potent catalyst for the synthesis of a wide array of arene heterocycles and carbocycles.

For the formation of heterocycles , RuCl₃ efficiently catalyzes the three-component Biginelli reaction. This reaction, involving an aldehyde, a β-keto ester, and urea (B33335) or thiourea, proceeds under solvent-free conditions at 100°C to produce 3,4-dihydropyrimidin-2-(1H)-ones in excellent yields. organic-chemistry.org The catalyst is also used in the acylation of phenols with acetic anhydride, a key step in the synthesis of more complex heterocyclic structures. nih.gov

In the realm of carbocycle synthesis, RuCl₃ has been found to effect the formation of various carbocyclic systems. researchgate.net For example, it catalyzes the oxidation of polycyclic aromatic hydrocarbons like pyrene (B120774). Using sodium periodate (B1199274) as a co-oxidant, RuCl₃ can selectively oxidize pyrene to pyrene-4,5-dione (B1221838) or pyrene-4,5,9,10-tetraone under mild conditions. nih.gov Additionally, ruthenium trichloride (B1173362) is an effective catalytic precursor for the hydroarylation of olefins with aromatic ketones, a reaction that forms new carbon-carbon bonds and builds carbocyclic structures. nih.gov

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, and this compound has emerged as a valuable catalyst in this area. A highly effective method involves the reaction of anilines with 1,3-diols. nih.gov This straightforward cyclocondensation is catalyzed by RuCl₃·xH₂O in combination with a phosphine (B1218219) ligand and a magnesium salt additive. nih.gov The reaction proceeds in a single step, producing substituted quinolines in good yields. nih.gov

The reaction is versatile, accommodating various substituents on both the aniline and the diol. For example, reacting aniline with butane-1,3-diol yields 2-methylquinoline, while using 2-methylpropane-1,3-diol produces 3-methylquinoline. nih.gov This method represents an efficient and atom-economical approach to the quinoline core structure.

Table 2: Synthesis of Quinoline Derivatives using RuCl₃·xH₂O Catalyst nih.gov

Aniline Derivative1,3-DiolProductYield (%)
AnilineButane-1,3-diol2-Methylquinoline75
Aniline2-Methylpropane-1,3-diol3-Methylquinoline80
AnilinePentane-1,3-diol2-Ethylquinoline71
4-MethylanilineButane-1,3-diol2,6-Dimethylquinoline78
4-MethoxyanilineButane-1,3-diol6-Methoxy-2-methylquinoline72
4-Chloroaniline2-Methylpropane-1,3-diol6-Chloro-3-methylquinoline75
1-NaphthylamineButane-1,3-diol2-Methyl-7,8-benzoquinoline52
Friedel-Crafts Alkylation of Indoles

The Friedel-Crafts alkylation of indoles is a fundamental reaction for the synthesis of various indole (B1671886) derivatives, which are common structural motifs in pharmacologically active compounds. nih.gov Ruthenium-catalyzed C3 alkylation of indoles with α,β-unsaturated ketones has been developed as a highly efficient method. rsc.org This approach demonstrates a broad substrate scope, accommodating various substituted indoles, pyrroles, and other azoles. rsc.org

The reaction of trichloroacetimidate (B1259523) electrophiles with indoles presents a method for accessing alkyl-decorated indole structures. nih.gov These alkylations are most effective when either the indole or the imidate contains electron-withdrawing groups, which helps to prevent polyalkylation. nih.gov Studies have shown that C2-substituted indoles can sometimes lead to higher yields compared to those without a C2 substituent, potentially due to the prevention of dialkylation at the C3 and C2 positions. nih.gov

A summary of the ruthenium-catalyzed Friedel-Crafts alkylation of various indoles is presented below:

EntryIndole SubstrateProductYield (%)
1Indole3-Alkylated Indole72
25-Fluoroindole3-Alkylated 5-Fluoroindole~50
35-Chloroindole3-Alkylated 5-Chloroindole~50
45-Bromoindole3-Alkylated 5-Bromoindole~50
56-Chloroindole3-Alkylated 6-Chloroindole70
62-Methylindole3-Alkylated 2-MethylindoleExcellent
72-Phenylindole3-Alkylated 2-PhenylindoleExcellent

Table 1: Ruthenium-catalyzed Friedel-Crafts alkylation of various indoles. Data sourced from nih.gov.

Aza-Michael Reactions

The aza-Michael reaction is a crucial method for forming carbon-nitrogen bonds. While this compound's direct role in catalyzing aza-Michael reactions is not extensively detailed in the provided context, the broader field has seen significant advancements. For instance, catalyst-free thermal conditions have been shown to be effective for the bis-Michael addition of a wide range of commercial hydrazides with divinyl sulfone (DVS) and 1,6-hexanediol (B165255) diacrylate (HDA). nih.gov This process yields moderate to high molecular weight polymers. nih.gov The reactivity in these reactions is attributed to the adjacent nitrogen atom in hydrazides, which facilitates intramolecular proton transfer. nih.gov

Stereospecific Isomerization of Allylic Alcohols

The isomerization of allylic alcohols to produce corresponding carbonyl compounds is a significant transformation in organic synthesis. researchgate.net Ruthenium complexes have demonstrated high catalytic activity in the isomerization of allylic alcohols. uu.nl For example, the isomerization of 3-buten-2-ol (B146109) to butanone can be effectively catalyzed by ruthenium complexes. uu.nl

Ruthenium-catalyzed hydrogen auto-transfer reactions have enabled the enantioselective conversion of primary alcohols to chiral allylic alcohols. nih.gov Furthermore, ruthenium-catalyzed intramolecular 1,3-aryl migrative isomerization of unactivated allylic alcohols provides a mild and atom-economical route to synthesize various ketones. researchgate.net

The efficiency of these isomerizations can be influenced by the oxidation state of the ruthenium catalyst and the reaction conditions. For instance, iridium catalysts have also been shown to be highly reactive for the isomerization of primary allylic alcohols under mild conditions. chimia.ch

Hydration of Acetylenic Compounds

Ruthenium(III) chloride in an aqueous solution serves as an effective catalyst for the hydration of acetylenic compounds. osti.gov In a typical experiment, acetylene (B1199291) is converted to acetaldehyde (B116499) in a 5 M HCl solution containing 0.1 M Ru(III). osti.gov Similarly, methylacetylene and ethylacetylene are converted to acetone (B3395972) and methyl ethyl ketone, respectively. osti.gov The reaction with phenylpropiolic acid yields acetophenone (B1666503) and carbon dioxide. osti.gov

The rate of acetylene hydration is dependent on the concentrations of both acetylene and Ru(III). osti.gov The rate constant reaches a maximum at approximately 4 M HCl and decreases significantly at higher concentrations. osti.gov

Olefin Metathesis and Related Reactions

Olefin metathesis is a powerful and versatile tool for the formation of carbon-carbon double bonds and has found widespread application in organic and polymer synthesis. rsc.orgrsc.orgnih.gov Ruthenium-based catalysts are particularly valued for their tolerance to various functional groups, as well as to air and moisture. nih.gov

Mechanism of Activation of Amidobenzylidene Ruthenium Chelates

Amidobenzylidene ruthenium chelates are latent catalysts for olefin metathesis, meaning they are inactive under normal conditions and require activation. rsc.orgrsc.orgamericanelements.comresearchgate.net Activation can be achieved through the addition of Brønsted or Lewis acids, such as hydrogen chloride (HCl). rsc.orgrsc.orgamericanelements.comresearchgate.net

The activation mechanism in the presence of HCl involves the following key steps:

Protonolysis of the Ru-N bond : The nitrogen atom of the chelate ring is protonated by HCl. rsc.org

Chloride Ligand Association : A chloride ion associates with the ruthenium coordination sphere. rsc.org

Structural Rearrangement : This is accompanied by the liberation of a phosphine ligand, which is then scavenged by HCl to form a phosphonium (B103445) salt. rsc.org

Formation of the Active Species : The process results in the formation of catalytically active trans-dichloro carbamatobenzylidene ruthenium chelates. rsc.orgrsc.orgamericanelements.com

This activation mechanism explains why a two-fold excess of HCl enhances the catalytic activity of these amidobenzylidene catalysts. rsc.org

E-Selective Cross Metathesis

Cross metathesis (CM) is a challenging variant of olefin metathesis due to the lack of a strong thermodynamic driving force. rsc.org Achieving high E/Z selectivity in CM is a significant area of research. Generally, CM reactions initially produce a mixture with good Z-selectivity, but secondary metathesis often leads to isomerization towards the more thermodynamically stable E-isomer. rsc.orgrsc.org

The selectivity of ruthenium-based catalysts in cross metathesis is influenced by several factors:

Ancillary Ligands : The choice of phosphine and N-heterocyclic carbene (NHC) ligands attached to the ruthenium center can significantly affect E/Z selectivity. rsc.orgrsc.org

Catalyst Activity : Highly active catalysts that initiate quickly tend to promote isomerization to the E-isomer. rsc.org In contrast, catalysts with a slower initiation rate can achieve better Z-selectivity. rsc.org

Dithiolate Ligands : Ruthenium catalysts bearing dithiolate ligands have been shown to produce olefins with very high E-selectivity ( >99% E), although sometimes with lower yields. acs.org

Bulky Ligands : Introducing sterically hindered ligands, such as a 2-isopropoxy-3-phenylbenzylidene ligand, can lead to catalysts that initiate rapidly and provide high yields while maintaining excellent E-selectivity. acs.org

N-aryl, N-alkyl NHC ruthenium catalysts have demonstrated high selectivity (up to 95%) for kinetic ethenolysis products over thermodynamic self-metathesis products. nih.govsigmaaldrich.com The stability of the propagating methylidene species is crucial for efficient ethenolysis. nih.gov

Mechanistic Investigations of Catalytic Pathways

Understanding the precise mechanisms by which catalysts derived from this compound operate is crucial for optimizing reaction conditions and designing more efficient systems. The hydrate itself is often a pre-catalyst, transforming under reaction conditions into the true active species.

Investigations into its nature in aqueous solutions have revealed that it does not simply exist as a hydrated monomer. Instead, techniques like X-ray scattering and absorption analysis indicate the formation of an oxygen-bridged diruthenium complex, [Ru(OH)ₓCl₃₋ₓ]₂(μ-O), with ruthenium in a high oxidation state. nih.gov This finding challenges the assumption that catalytic reactions in water proceed via simple monomeric ruthenium species.

For specific reactions, such as the C-H hydroxylation of organic substrates, mechanistic studies using techniques like desorption electrospray ionization mass spectrometry (DESI-MS) have provided direct evidence for the formation of a high-valent dioxo-Ru(VI) species. rsc.org This intermediate is believed to be the active oxidant responsible for the hydroxylation. rsc.org The catalytic cycle is thought to involve the oxidation of the initial Ru(III) complex to this potent Ru(VI) state by a stoichiometric oxidant. rsc.org

In the context of the electrochemical nitrogen reduction reaction (NRR) to form ammonia (B1221849), theoretical studies on Ru catalysts have explored various pathways. kaist.ac.kr Calculations suggest that kinetically favorable intermediate dissociative pathways have a thermodynamic limiting potential similar to the conventional associative pathway, pointing to complex surface chemistry. kaist.ac.kr The initial dissociation of the N≡N bond, a key step in the Haber-Bosch process, faces a significant kinetic barrier on the Ru surface. kaist.ac.kr

Similarly, in Fischer-Tropsch synthesis, the mechanism on ruthenium catalysts can be influenced by promoters. For instance, engineering a ZrO₂-Ru interface has been shown to alter the H-assisted CO dissociation route from a formyl (HCO) pathway to a more favorable hydroxy-methylidyne (COH) pathway, which significantly lowers the activation energy of the rate-limiting step. nih.gov

Heterogeneous Catalysis

This compound is a primary precursor for a wide array of heterogeneous catalysts. sigmaaldrich.com These catalysts, where the active ruthenium species is immobilized on a solid support, are vital in many industrial processes due to their ease of separation from the reaction mixture and enhanced stability.

Ammonia Decomposition over Ruthenium Catalysts

Ruthenium is recognized as the most active elemental catalyst for the decomposition of ammonia (NH₃) into hydrogen (H₂) and nitrogen (N₂), a critical reaction for hydrogen storage and production. heraeus-precious-metals.comnih.gov Catalysts are typically prepared by impregnating a support material with a solution of this compound, followed by drying and reduction. google.com

Research indicates that ammonia decomposition over supported ruthenium catalysts is a structure-sensitive reaction. heraeus-precious-metals.commdpi.com The catalytic activity is highly dependent on the size and shape of the ruthenium nanoparticles, with an observed increase in turnover frequencies as particle size increases up to a certain point (e.g., 5-7 nm). heraeus-precious-metals.commdpi.com This sensitivity is often attributed to the presence of specific active sites, such as B5-type surface sites, which are particularly effective for N₂ dissociation and association. mdpi.com

The choice of support material and the use of promoters significantly impact catalyst performance. Supports like activated carbon, alumina (B75360), and silica (B1680970) are commonly used. google.commdpi.com Promoters, particularly alkali metals like potassium or cesium, can act as electron donors to the ruthenium particles, enhancing their catalytic activity and enabling the reaction to proceed at lower temperatures. heraeus-precious-metals.comnih.govresearchgate.net

Table 1: Performance of Various Ruthenium-Based Catalysts in Ammonia Decomposition

CatalystSupportPromoterKey FindingReference
Ruγ-Al₂O₃KBimetallic catalysts with Sc, Sr, Hf, Y, Mg, Zr, Ta, or Ca showed excellent low-temperature activity. nih.gov
RuAl₂O₃Electron-donating promotersIncreased ammonia conversion by 10% at 400 °C. heraeus-precious-metals.com
RuSiO₂NoneOptimal activity observed for Ru particle sizes between 5 and 6 nm. mdpi.com
RuCeO₂/Y-form zeoliteCeO₂Highly active at 300 °C; mechanism involves rate-limiting N₂ desorption. epa.gov
RuLaAlO₃NoneCatalyst from Ru₃(CO)₁₂ precursor showed higher conversion (76.5% at 450 °C) than one from RuCl₃ (65.1%). epo.org

Fischer-Tropsch Synthesis (RuCo Nanoreactors)

The Fischer-Tropsch synthesis (FTS) is a process for producing liquid hydrocarbons from synthesis gas (CO and H₂). While iron and cobalt are the most common FTS catalysts, ruthenium exhibits high activity and selectivity, particularly towards long-chain hydrocarbons, though its high cost is a limitation. aalto.fi this compound can be used as a precursor to prepare these catalysts. aalto.fi

Bimetallic catalysts, such as those combining ruthenium and cobalt, have been investigated to leverage the properties of both metals. In one study, a Ru-Co catalyst supported on mesoporous silica (Ru-Co/SiO₂) was prepared via vacuum sequential impregnation. aalto.fi This bimetallic catalyst demonstrated higher activity compared to an unpromoted Ru/SiO₂ catalyst under similar reaction conditions. aalto.fi However, it also showed the highest selectivity towards methane, which is often an undesired byproduct. aalto.fi The study highlighted that product distribution is heavily dependent on conversion levels and the presence of promoters. aalto.fi

Photocatalytic Disinfection

Photocatalysis is an advanced oxidation process used for environmental remediation, including the disinfection of water by eliminating microorganisms like bacteria and viruses. frontiersin.orgnih.gov The process typically involves a semiconductor photocatalyst that, upon irradiation with light, generates reactive oxygen species (ROS) that are lethal to microbes. frontiersin.orgnih.gov

While materials like TiO₂ are common, their efficiency can be enhanced by incorporating noble metals. Ruthenium complexes derived from this compound can act as photosensitizers, improving the catalyst's ability to absorb visible light. nih.goviaea.org For example, a zeolite-Y entrapped ruthenium tris-2,2'-bipyridine complex ([Ru(bpy)₃]²⁺) has been shown to be active for the decomposition of organic pollutants under visible light, a range where TiO₂ is inactive. iaea.org

The mechanism of photocatalytic disinfection involves several steps. When the photocatalytic material comes into contact with microbes, the photogenerated ROS can induce oxidative stress, disrupt membrane permeability, inhibit protein function, and cause DNA damage, ultimately leading to cell death. nih.gov The efficiency of the process depends on numerous factors, including the type of photocatalyst, light intensity, and the nature of the target microorganism. nih.gov

Nanoparticle and Supported Catalysts

This compound is a cornerstone precursor for the synthesis of ruthenium nanoparticles (NPs) and supported catalysts due to its solubility and reactivity. sigmaaldrich.comresearchgate.net The synthesis of metallic Ru NPs typically involves the chemical reduction of a RuCl₃·xH₂O solution. nih.gov Common reducing agents include ethylene (B1197577) glycol (in the polyol method), sodium borohydride, or molecular hydrogen. nih.govresearchgate.net The size of the resulting nanoparticles can be controlled by adjusting reaction parameters such as temperature, precursor concentration, and reaction time. nih.gov

These nanoparticles are often deposited on high-surface-area supports to create heterogeneous catalysts, preventing NP agglomeration and improving stability and handling. This compound is used in impregnation methods where the support is soaked in a solution of the precursor, followed by calcination and/or reduction. google.commdpi.com

Commonly used supports include:

Alumina (Al₂O₃): Widely used for reactions like ammonia decomposition. heraeus-precious-metals.comacs.org

Carbon (activated carbon, carbon nanotubes): Valued for high surface area and conductivity, used in ammonia decomposition and wet air oxidation. researchgate.netacs.orgmdpi.com

Silica (SiO₂): Used as a support for FTS and ammonia decomposition catalysts. mdpi.comaalto.firesearchgate.net

Titania (TiO₂): Investigated for its stability in aqueous-phase reactions. acs.org

The choice of support can significantly influence the catalyst's activity and stability. acs.org

Catalyst Recyclability and Stability

The long-term stability and recyclability of catalysts are paramount for their economic and environmental viability. For heterogeneous catalysts prepared from this compound, stability can be affected by several factors, including sintering (growth of metal particles), coking (deposition of carbonaceous material), and leaching of the active metal into the reaction medium. acs.orglu.se

Studies on supported Ru catalysts in various reactions have shown mixed results regarding stability. For instance, in lignin (B12514952) gasification in supercritical water, a Ru/TiO₂ catalyst was found to be stable over multiple uses, whereas a Ru/γ-Al₂O₃ catalyst suffered from ruthenium leaching into the water. acs.org In catalytic wet air oxidation, Ru catalysts on ceria-based mixed oxide supports were found to be very stable, with negligible Ru leaching detected. akjournals.com The stability of Ru/carbon catalysts in CO methanation was found to depend on the type of carbon support and the ruthenium loading. mdpi.com

Methods to improve stability include modifying the support material. For example, adding magnesium to an alumina support was shown to significantly increase the stability of a ruthenium catalyst for the partial oxidation of methane, doubling the catalyst's half-life. lu.se

Recycling strategies are also crucial, particularly for expensive precious metal catalysts like ruthenium. nih.govtiktok.com In homogeneous catalysis, one approach involves using a biphasic system where the catalyst is retained in one phase (e.g., an ionic liquid) while the product is extracted in another, allowing for the catalyst phase to be reused. acs.org This method has been successfully applied to the ruthenium-catalyzed amination of alcohols, increasing the catalyst's turnover number more than fivefold over seven runs with minimal ruthenium leaching. acs.org For heterogeneous systems, recycling involves separating the solid catalyst from the reaction mixture for subsequent reuse.

Materials Science Applications of Ruthenium Iii Chloride Hydrate

Thin Film Deposition for Electronic Devices

Ruthenium(III) chloride hydrate (B1144303) serves as a crucial starting material for the deposition of thin films of ruthenium and ruthenium oxide. These films are integral components in a variety of electronic devices due to their excellent electrical conductivity and ability to withstand high temperatures. shlzpharma.com

In the manufacturing of memory devices, thin films derived from ruthenium(III) chloride hydrate are employed. shlzpharma.comsigmaaldrich.com These ruthenium-based films can act as electrode materials in dynamic random-access memories (DRAMs) and ferroelectric random-access memories (FeRAMs). The high conductivity and chemical stability of ruthenium and its oxides ensure reliable performance and longevity of these memory components.

The fabrication of microelectromechanical systems (MEMS) also benefits from the properties of ruthenium-containing thin films. shlzpharma.comsigmaaldrich.com These films can be used as conductive layers and electrodes in MEMS devices, where their stability under various operating conditions is a critical advantage.

Within the broader scope of integrated circuit (IC) fabrication, ruthenium thin films are utilized as diffusion barriers and adhesion layers. shlzpharma.comsigmaaldrich.com Their thermal stability prevents the intermixing of different materials within the IC structure, which is essential for maintaining the integrity and functionality of the circuits.

Energy Conversion and Storage Materials

This compound is a versatile precursor for synthesizing materials used in energy conversion and storage technologies. Its derivatives play important roles as both light-harvesting components and electrode materials.

Table 1: Performance of Ruthenium-Based Dye Sensitizers in DSSCs

Sensitizer (B1316253) Power Conversion Efficiency (PCE) Reference
N749 (with two deprotonated carboxylic groups) 10.4% mdpi.com
SAS-2 (co-sensitized with N-719) 9.12% researchgate.net
Ruthenium complexes with cobalt electrolyte 7.6-8.2% researchgate.net

Due to their good electrical conductivity and stability, materials derived from this compound are used in the preparation of electrodes for various electrochemical cells, including fuel cells and batteries. shlzpharma.comsigmaaldrich.com In fuel cells, ruthenium-based catalysts on the electrodes enhance the efficiency of the energy conversion process by improving reaction kinetics and facilitating faster electron transfer. shlzpharma.com Furthermore, ruthenium oxide, synthesized from this compound, is a promising electrode material for supercapacitors due to its high specific capacitance and excellent cycling stability.

Table 2: Applications of this compound Derivatives in Energy Devices

Application Area Specific Use Key Property Reference
Thin Film Deposition Memory Devices (DRAMs, FeRAMs) High Conductivity, Stability shlzpharma.comsigmaaldrich.com
Microelectromechanical Systems (MEMS) Conductivity, Stability shlzpharma.comsigmaaldrich.com
Integrated Circuits (ICs) Thermal Stability, Adhesion shlzpharma.comsigmaaldrich.com
Energy Conversion & Storage Dye-Sensitized Solar Cells (DSSCs) Light Absorption, Electron Transfer shlzpharma.commdpi.comresearchgate.netsigmaaldrich.comexlibrisgroup.comresearchgate.net
Electrochemical Cells (Fuel Cells, Supercapacitors) Catalytic Activity, Conductivity shlzpharma.comsigmaaldrich.com

Development of Metal-Organic Frameworks (MOFs)

This compound is a versatile precursor for the synthesis of ruthenium-based Metal-Organic Frameworks (MOFs). acs.org These crystalline porous materials, constructed from metal ions or clusters and organic linkers, have a wide array of potential applications due to their tunable structures and high porosity. hku.hk

The synthesis of ruthenium-based MOFs often involves solvothermal or electrochemical methods where this compound provides the ruthenium ions that form the inorganic nodes of the framework. acs.orgnih.gov The choice of organic linker and synthesis conditions allows for the tailoring of the MOF's properties, such as pore size, surface area, and catalytic activity.

One example is a ruthenium-based MOF synthesized using this compound, 4,4′-bipyridine (bipy), and 4,4′-benzophenone dicarboxylic acid (H₂bzpdc) as linkers in N,N-dimethylformamide (DMF). acs.org This MOF features ruthenium paddle-wheel inorganic building units with mixed-valent Ru(II) and Ru(III) species. acs.org The material exhibits guest-induced structural flexibility, making it a candidate for applications in gas storage and as a switchable catalyst. acs.org

Another approach involves the electrochemical cathodic synthesis of Ru-MOFs on a gold microelectrode, using this compound as the metal source and 1,3,5-benzenetricarboxylic acid (H₃BTC) as the organic ligand. nih.gov These MOFs demonstrate good conductivity and have been investigated for their potential in electrochemical sensing. nih.gov

MOF ExampleOrganic LinkersSynthesis MethodKey Features & Potential Applications
[Ru₂(bzpdc)(bipy)] 4,4′-benzophenone dicarboxylate (bzpdc), 4,4′-bipyridine (bipy)SolvothermalMixed-valent Ru(II)/Ru(III) centers, guest-induced framework flexibility, potential for catalysis and gas storage. acs.org
Ru-MOF on Au microelectrode 1,3,5-benzenetricarboxylic acid (H₃BTC)Electrochemical (cathodic)Good electrical conductivity, potential for electrochemical sensing of mercury. nih.gov
[Zr₈O₆(Ru(CO)-TCPP)₃]n meso-tetrakis(4-carboxyphenyl)porphyrin (TCPP)SolvothermalHigh catalytic activity and selectivity in cyclopropanation reactions. hku.hk

Electrochemical Studies and Applications

Redox Potential and Electron Transfer Kinetics of Ruthenium Complexes

The electrochemical characteristics of ruthenium complexes derived from ruthenium(III) chloride hydrate (B1144303) are fundamentally defined by their redox potentials and the kinetics of electron transfer. These parameters are crucial for understanding the reactivity and potential applications of these complexes.

The redox potential of a ruthenium complex, specifically the Ru(III)/Ru(II) couple, is highly sensitive to the nature of the ligands coordinated to the ruthenium center. For instance, studies on ruthenium(II) complexes with 2,2′-bipyridine-4,4′-dicarboxylic acid (H₂dcbpy) ligands in acetonitrile (B52724) (CH₃CN) and dimethyl sulfoxide (B87167) (DMSO) have shown that the metal-based Ru(II)-Ru(III) oxidations occur at potentials ranging from +0.15 V to +1.62 V versus a silver/silver ion (Ag⁺/Ag) reference electrode. rsc.org The electron-withdrawing nature of the H₂dcbpy ligands shifts these potentials to more positive values, making the oxidation of the ruthenium center more difficult. rsc.org In aqueous acidic environments, the reduction potentials for the Ru(III)/Ru(II) couple in certain 4-cyanopyridinium complexes are largely consistent. researchgate.net

The kinetics of electron transfer, quantified by the standard heterogeneous rate constant (k⁰), describe the rate at which a species exchanges electrons with an electrode. This rate is significantly influenced by the electrode material. For the [Ru(NH₃)₆]³⁺/²⁺ redox couple, the electron transfer kinetics have been shown to be considerably slower on boron-doped diamond (BDD) electrodes compared to glassy carbon (GC) and platinum (Pt) electrodes. monash.edu While the process is considered reversible on platinum, detailed studies have determined k⁰ values at different electrode surfaces, highlighting the impact of the electrode's electronic structure on the reaction rate. monash.edu

The mechanism of electron transfer can also be influenced by the ligand environment. For example, the reduction of [Ru(NH₃)₆]³⁺ and [Ru(NH₃)₅(H₂O)]³⁺ by the uranium(III) ion proceeds via an outer-sphere mechanism, where the electron is transferred without a direct bond forming between the reactants. rsc.org In contrast, for pentaamminehalogeno-ruthenium(III) complexes, the reactivity order (I > Br > Cl) suggests an inner-sphere mechanism is likely at play. rsc.org

Table 1: Standard Heterogeneous Rate Constants (k⁰) for the [Ru(NH₃)₆]³⁺/²⁺ Redox Couple

Electrode Material k⁰ (cm s⁻¹) Reference
Boron-Doped Diamond (BDD) 0.015 monash.edu
Glassy Carbon (GC) Value not specified, but faster than BDD monash.edu
Platinum (Pt) ≥ 2.0 monash.edu

This table is interactive. Click on the headers to sort.

Electrochemical Behavior of Ruthenium(III) Chloro Complexes in Aqueous Solution

When ruthenium(III) chloride hydrate is dissolved in aqueous solutions, a complex series of equilibria occurs, leading to the formation of various aquated chloro complexes. The speciation and electrochemical behavior of these complexes are highly dependent on factors such as pH, chloride concentration, and aging time of the solution. osti.govacs.org

In mildly acidic aqueous solutions (pH 0.4-2.0) with a constant chloride concentration (0.1 M KCl), several distinct ruthenium(III) chloro complexes have been identified through a combination of electrochemical and spectrophotometric techniques. osti.gov These species include [RuCl₄(H₂O)₂]⁻, [RuCl₃(H₂O)₃], [RuCl₂(H₂O)₄]⁺, and [RuCl(H₂O)₅]²⁺. osti.gov Each of these complexes exhibits a characteristic reduction potential and charge-transfer band in its electronic spectrum. osti.gov

Over time, the composition of the solution changes as these species interconvert. osti.gov It has been observed that the species [RuCl₂(H₂O)₄]⁺ is the most stable complex under these conditions. osti.gov Other complexes, such as [RuCl₄(H₂O)₂]⁻, [RuCl₃(H₂O)₃], and [RuCl(H₂O)₅]²⁺, will gradually convert to the more stable [RuCl₂(H₂O)₄]⁺ form. osti.gov This transformation can be accelerated by heating the solution. osti.gov

The concentration of hydrochloric acid (HCl) also plays a critical role in determining the predominant species. mdpi.com As the HCl concentration increases, the degree of chloride coordination to the ruthenium center increases. In solutions with HCl concentrations between 0.5 M and 2 M, the primary species is [RuCl₄(H₂O)₂]⁻. mdpi.com At higher concentrations of 3 M to 5 M HCl, [RuCl₅(H₂O)]²⁻ becomes the dominant form, and in highly concentrated solutions (7 M to 10 M HCl), the fully chlorinated species, [RuCl₆]³⁻, predominates. mdpi.com

The electrochemical behavior of these complexes is directly tied to their specific composition. The reduction of these Ru(III) species is a key feature of their cyclic voltammograms. For example, in 1-butyl-3-methylimidazolium chloride, an ionic liquid, the cyclic voltammogram of ruthenium(III) chloride shows multiple redox waves, reflecting the existence of ruthenium in various oxidation states. researchgate.net However, the formation of very stable complexes with chloride ions can sometimes hinder the electrodeposition of metallic ruthenium. researchgate.net

Table 2: Predominant Ruthenium(III) Chloro Complexes in Aqueous HCl Solutions

HCl Concentration Predominant Species Reference
0.5 M - 2 M [RuCl₄(H₂O)₂]⁻ mdpi.com
3 M - 5 M [RuCl₅(H₂O)]²⁻ mdpi.com
7 M - 10 M [RuCl₆]³⁻ mdpi.com

This table is interactive. Click on the headers to sort.

Table 3: Properties of Ruthenium(III) Chloro Complexes in 0.1 M KCl at 25°C

Species Reduction Potential (V vs. NHE) Reference
[RuCl₄(H₂O)₂]⁻ Value not specified osti.gov
[RuCl₃(H₂O)₃] Value not specified osti.gov
[RuCl₂(H₂O)₄]⁺ Value not specified osti.gov
[RuCl(H₂O)₅]²⁺ Value not specified osti.gov

Specific reduction potential values were reported in the original study but not available in the abstract. This table is interactive. Click on the headers to sort.

Biological and Medicinal Research Endeavors

Anticancer Activity of Ruthenium(III) Complexes

Ruthenium(III) complexes have garnered significant attention in the field of medicinal inorganic chemistry as potential alternatives to traditional platinum-based anticancer drugs. researchgate.nettandfonline.com These compounds have demonstrated promising anticancer properties, with several candidates advancing to clinical trials. iiarjournals.orgnih.gov A key advantage of ruthenium-based agents lies in their potential for reduced toxicity and a different mechanism of action compared to platinum drugs, which could help in overcoming drug resistance. researchgate.net The biological activity of these complexes can be finely tuned by modifying the ligands coordinated to the ruthenium center, allowing for the development of compounds with enhanced selectivity and efficacy. researchgate.net

Selective Targeting of Cancer Cells

A significant attribute of certain ruthenium(III) complexes is their ability to selectively target cancer cells over healthy, non-malignant cells. nih.govnih.gov For instance, some novel (salen)ruthenium(III) complexes have shown remarkable cancer-cell selectivity, being cytotoxic against various cancer cell lines while remaining relatively inactive against normal cells like human normal lung fibroblasts. nih.govnih.gov This selectivity is a crucial factor in developing chemotherapeutic agents with fewer side effects. The mechanism behind this selectivity is thought to be related to the unique physiological environment of tumors, such as lower pH and oxygen levels, which can activate the ruthenium pro-drugs. Additionally, the higher proliferation rate and metabolism of cancer cells, along with an increased number of transferrin receptors on their surface, may facilitate the preferential uptake of ruthenium complexes. etsu.edu For example, the ruthenium(III) complex Runat-BI has demonstrated a selective effect against highly aggressive and proliferative cancer cell lines while having little effect on non-tumoral cells. researchgate.net

Induction of Cell Death

Ruthenium(III) complexes can induce cancer cell death through various molecular mechanisms, including apoptosis, paraptosis, and ferroptosis. nih.govnih.gov The specific pathway activated often depends on the structure of the complex, particularly the nature of its ligands. nih.gov

Apoptosis: Some ruthenium(III) complexes trigger the programmed cell death pathway known as apoptosis. This can involve the generation of reactive oxygen species (ROS) within the cancer cells, leading to DNA damage and the activation of apoptotic signaling cascades. researchgate.net For example, a cancer-cell selective bis(guanidine)-ruthenium(III) complex has been shown to induce apoptosis to kill cancer cells. nih.gov

Paraptosis: In contrast to apoptosis, some ruthenium complexes can induce paraptosis, a non-apoptotic form of cell death characterized by extensive cytoplasmic vacuolization and swelling of the mitochondria and endoplasmic reticulum. nih.gov An amidine analogue of the aforementioned bis(guanidine)-ruthenium(III) complex was found to kill cancer cells effectively through paraptosis pathways. nih.gov

Ferroptosis: More recently, ferroptosis, an iron-dependent form of regulated cell death, has been identified as a mechanism for some ruthenium(III) complexes. nih.govetsu.edu These complexes can interfere with iron homeostasis and glutathione (B108866) biosynthesis, leading to an accumulation of lipid-based reactive oxygen species and subsequent cell death. nih.gov

Interaction with Deoxyribonucleic Acid (DNA) and Inhibition of Cell Proliferation

The interaction with DNA is a key mechanism by which many ruthenium(III) complexes inhibit the proliferation of cancer cells. nih.gov Similar to cisplatin, these complexes can bind to DNA, forming adducts that interfere with the crucial processes of DNA replication and transcription. iiarjournals.org This disruption of DNA-related functions ultimately triggers cell cycle arrest and leads to cell death. nih.gov

However, the nature of the DNA interaction can vary among different ruthenium complexes. Some may bind to the DNA backbone, while others might intercalate between the base pairs or bind in the major or minor grooves. nih.govnih.gov For example, studies on the complex NAMI showed that it could alter DNA conformation, modify its movement in gel electrophoresis, and inhibit its cleavage by restriction enzymes. nih.gov The binding of these complexes to DNA can induce damage, which is recognized by the cell's machinery, leading to the activation of cell death pathways. nih.gov

NAMI-Type Ruthenium(III) Complexes in Cancer Treatment

NAMI-A, or (ImH)[trans-RuCl4(dmso-S)(Im)], is a prototypical ruthenium(III) complex that has been extensively studied and was the first to enter clinical trials. etsu.edunih.gov Unlike many other cytotoxic anticancer agents, NAMI-A exhibits very low cytotoxicity against primary tumors. nih.govnih.gov Its primary therapeutic value lies in its potent antimetastatic activity, effectively preventing the growth and spread of secondary tumors. nih.govnih.gov

The mechanism of NAMI-A's antimetastatic action is distinct from its direct cytotoxic effects. It is believed to interfere with various stages of the metastatic process. nih.gov Following NAMI-A administration, ruthenium has been found to interact strongly with cell membranes rather than accumulating inside the cells, suggesting an alternative mechanism of action compared to complexes that target nuclear DNA. nih.gov The development of NAMI-A paved the way for related compounds, such as AziRu and KP1019/NKP-1339, which also advanced to clinical trials and showed different profiles of anticancer activity. tandfonline.comnih.gov While NAMI-A is primarily antimetastatic, KP1019 has demonstrated significant cytotoxic activity against primary tumors, including those resistant to platinum-based drugs. nih.govnih.gov

Enhancement of Cytotoxicity via Electroporation

Electrochemotherapy, a method that uses electrical pulses to increase the permeability of cell membranes (electroporation), has been investigated as a way to enhance the effectiveness of certain anticancer drugs. iiarjournals.orgresearchgate.net Studies have explored the combination of electroporation with ruthenium(III) complexes like KP1339 (the sodium salt of KP1019) and KP418. iiarjournals.orgnih.govnih.gov

Interestingly, while electroporation did not significantly increase the cytotoxicity of KP1339 in in-vitro cell culture studies, it markedly potentiated its antitumor effectiveness in in-vivo models. iiarjournals.orgnih.gov The enhanced in-vivo effect is attributed to a combination of the direct cytotoxicity of the ruthenium complex and the antivascular effects of electroporation, which can trap the drug within the tumor. iiarjournals.orgnih.gov Electroporation was shown to immediately increase the uptake of ruthenium into the tumor, leading to a persistently higher concentration of the drug within the tumor tissue. iiarjournals.orgunivie.ac.at This suggests that electrochemotherapy could be a valuable strategy for improving the therapeutic outcome of treatment with certain ruthenium(III) complexes. nih.gov

Cytotoxic Evaluation in Tumor Cell Lines

The cytotoxic potential of various ruthenium(III) complexes has been evaluated against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard measure of cytotoxicity. The tables below present IC₅₀ values for selected ruthenium complexes, demonstrating their activity spectrum.

Table 1: Cytotoxicity (IC₅₀ in µM) of (salen)ruthenium(III) Complexes

Complex HeLa (cervical) A549 (lung) MCF-7 (breast) HepG2 (liver) A2780 (ovarian) A2780cisR (cisplatin-resistant ovarian) MRC-5 (normal lung) Selectivity Index (A549/MRC-5)
Guanidine Complex 7 10.1 ± 1.1 15.2 ± 1.5 3.3 ± 0.4 20.5 ± 2.1 11.5 ± 1.1 12.3 ± 1.3 >100 >6.6
Amidine Complex 11 1.1 ± 0.1 1.5 ± 0.2 1.2 ± 0.1 4.8 ± 0.5 - - 4.5 ± 0.5 3.0
Amidine Complex 13 0.1 ± 0.01 0.3 ± 0.03 0.5 ± 0.05 1.3 ± 0.1 0.4 ± 0.04 0.5 ± 0.05 1.8 ± 0.2 6.0
Cisplatin 5.6 ± 0.6 6.5 ± 0.7 12.1 ± 1.2 8.9 ± 0.9 1.1 ± 0.1 15.6 ± 1.6 7.2 ± 0.8 0.9

Data sourced from a study on (salen)ruthenium(III) anticancer complexes. nih.gov

Table 2: Cytotoxicity (IC₅₀ in µM) of Ruthenium(II) Arene Complexes against Breast Cancer Cell Lines
Compound MCF-7 (ER+) MDA-MB-231 (TNBC) L929 (non-cancerous) Selectivity Index
11Cl 0.061 ± 0.003 0.19 ± 0.01 1.13 ± 0.05 6.8
11OTf 0.60 ± 0.07 1.4 ± 0.1 1.8 ± 0.2 1.8
11PF6 0.15 ± 0.01 0.16 ± 0.01 0.17 ± 0.01 1.1
11SbF6 0.08 ± 0.01 0.131 ± 0.009 1.35 ± 0.09 12.8
11BPh4 0.52 ± 0.06 1.7 ± 0.3 3.9 ± 0.3 3.5

Data sourced from a study on Ruthenium(II) arene compounds. nih.gov

Antimicrobial Properties of Ruthenium Complexes

The emergence of drug-resistant microorganisms presents a significant global health challenge, necessitating the development of new antimicrobial agents. rsc.orgresearchgate.net Ruthenium complexes have garnered considerable interest for their potential antimicrobial properties. nih.govrsc.org The antimicrobial activity of these complexes is influenced by factors such as their charge, lipophilicity, and the nature of the ligands coordinated to the ruthenium center. nih.gov

Activity against Gram-Positive Bacteria

Complexes derived from ruthenium have demonstrated notable activity against Gram-positive bacteria. nih.gov The outer structure of Gram-positive bacteria, which lacks an outer membrane and possesses a negatively charged cell wall due to teichoic acids, makes them susceptible to cationic ruthenium complexes. nih.gov The positive charge on the ruthenium complex facilitates interaction with the bacterial cell wall. nih.gov

For instance, polypyridyl ruthenium(II) complexes have shown efficacy against various Gram-positive strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The lipophilicity of the ligands can enhance the antibacterial activity; for example, adding methyl groups to phenanthroline ligands in [Ru(phen)₃]²⁺ increased its activity against Gram-positive bacteria. nih.gov Another complex, cis-[Ru(dppb)(bqdi)Cl₂]²⁺, exhibited both bacteriostatic and bactericidal effects against S. aureus (including MRSA) and S. epidermidis. nih.gov

Table 1: Activity of Selected Ruthenium Complexes against Gram-Positive Bacteria

Complex Bacterial Strain(s) Observed Activity Reference(s)
Polypyridyl ruthenium complexes S. aureus, MRSA Antibacterial activity nih.gov
[Ru(Me₄phen)₃]²⁺ Gram-positive bacteria Increased activity compared to [Ru(phen)₃]²⁺ nih.gov
cis-[Ru(dppb)(bqdi)Cl₂]²⁺ S. aureus, MRSA, S. epidermidis Bacteriostatic and bactericidal nih.gov
[Ru(phen)₂(dppz)]²⁺ Staphylococcus aureus (methicillin-sensitive and resistant) Good activity whiterose.ac.uk
[Ru(bb7)(dppz)]²⁺ Staphylococcus aureus (methicillin-sensitive and resistant) Good, bactericidal activity whiterose.ac.uk

Activity against Gram-Negative Bacteria

Gram-negative bacteria present a greater challenge for many antimicrobial agents due to their complex cell envelope, which includes an outer membrane containing lipopolysaccharides (LPS). nih.gov This outer membrane acts as a permeability barrier, restricting the entry of many drugs. nih.govwhiterose.ac.uk

Despite this challenge, certain ruthenium complexes have shown promising activity against Gram-negative bacteria. nih.gov For instance, ruthenium nanoparticles synthesized using green chemistry methods have exhibited broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The complex [Ru(bb7)(dppz)]²⁺ displayed significantly better activity against Gram-negative species compared to its parent complex, [Ru(phen)₂(dppz)]²⁺. whiterose.ac.uk This enhanced activity is attributed to its ability to accumulate within Gram-negative bacteria to a similar extent as in Gram-positive species, suggesting an effective mechanism for traversing the outer membrane. jcu.edu.au

Table 2: Activity of Selected Ruthenium Complexes against Gram-Negative Bacteria

Complex Bacterial Strain(s) Observed Activity Reference(s)
Ruthenium nanoparticles Gram-negative bacteria Broad-spectrum antibacterial activity nih.gov
Polypyridyl ruthenium complexes Klebsiella pneumoniae Antibacterial activity nih.gov
[Ru(bb7)(dppz)]²⁺ Escherichia coli, Pseudomonas aeruginosa Good, bactericidal activity; at least eight-fold more active than [Ru(phen)₂(dppz)]²⁺ whiterose.ac.uk
[Ru(phen)₂(dppz)]²⁺ Gram-negative species Poor or no activity whiterose.ac.uk

Antifungal Properties

In addition to antibacterial activity, ruthenium complexes are being explored for their antifungal properties, particularly against drug-resistant fungal strains like Candida albicans. nih.gov Some ruthenium(II) polypyridyl complexes, while ineffective on their own against drug-resistant strains, have shown significant synergistic antifungal activity when combined with existing antifungal drugs like fluconazole (B54011). nih.gov

One study found that the combination of a specific ruthenium complex, Ru3, with fluconazole (FLC) resulted in direct fungicidal activity. nih.gov This combination promoted the accumulation of reactive oxygen species and caused damage to the cellular structure of C. albicans. nih.gov Furthermore, in a mouse model of invasive candidiasis, this combination demonstrated potent antifungal efficacy in vivo. nih.gov

Pharmacokinetic Studies and Drug Design Implications

The journey of a potential drug from the lab to clinical use involves rigorous pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME). For ruthenium-based drug candidates, these studies are crucial for optimizing their therapeutic potential and minimizing toxicity.

A phase I clinical trial of the ruthenium complex indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] (KP1019) in cancer patients provided valuable pharmacokinetic data. nih.gov The study revealed that the compound has a small volume of distribution, low clearance, and a long half-life. nih.gov The area under the curve (AUC) values increased proportionally with the dose, indicating linear pharmacokinetics. nih.gov Notably, only a small fraction of the ruthenium was excreted through the kidneys. nih.gov Such information is vital for designing effective dosing regimens and understanding the potential for drug accumulation.

The design of ruthenium complexes for medicinal applications also considers how their chemical structure influences their biological behavior. For instance, the lipophilicity of the ligands can affect how the complex interacts with cell membranes and its subsequent cellular uptake. whiterose.ac.uk By modifying the ligands, researchers can tune the pharmacokinetic properties of the complex to enhance its efficacy and selectivity.

Nitric Oxide Complexation and Biological Applications

Nitric oxide (NO) is a critical signaling molecule in various physiological processes, including vasodilation and neurotransmission. nih.gov Ruthenium nitrosyl complexes, which are compounds capable of releasing NO, are being investigated as potential therapeutic agents. nih.govnih.gov These complexes offer a way to deliver NO to specific biological targets. researchgate.net

The release of NO from these complexes can be triggered by various stimuli, including light or chemical reduction. researchgate.net For example, the nitrosyl ruthenium complex [Ru(NO₂)(bpy)₂(4-pic)]⁺ has been shown to release NO upon oxidation of mitochondrial NADH. nih.gov This released NO can have significant effects on mitochondrial function, such as uncoupling the respiratory chain at low concentrations and inhibiting it at higher concentrations. nih.gov

Furthermore, some ruthenium nitrosyl complexes can also release nitroxyl (B88944) (HNO), another biologically active nitrogen oxide with therapeutic potential, particularly in the cardiovascular system. nih.gov The ability of these complexes to deliver both NO and HNO expands their potential pharmacological applications. nih.gov The development of these complexes as NO donors is a promising area of research, with potential applications in treating cardiovascular diseases and cancer. nih.gov

Spectroscopic Characterization Techniques

Vibrational Spectroscopy

Vibrational spectroscopy provides insights into the bonding and structural arrangement of molecules by analyzing their vibrational modes.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups and characterizing the bonding in molecules. In the context of ruthenium complexes, FTIR is used to observe the vibrational frequencies of ligands and the metal-ligand bonds. For instance, in situ FTIR spectroscopy has been utilized to study the role of lattice water in ruthenium-containing catalysts, where characteristic peaks for O-H stretching and bending are observed near 3600 cm⁻¹ and 1600 cm⁻¹, respectively. acs.org This technique is also instrumental in monitoring changes in the vibrational modes of ligands upon coordination to the ruthenium center. For example, the C=O stretching frequency of an ester group on a ligand shows a small positive shift of less than 10 cm⁻¹ when a Ru(II) center is oxidized to Ru(III), which is attributed to a decrease in dπ(Ru)−π*(ligand) back-bonding. acs.org

FTIR spectroscopy can also be used to follow the course of reactions involving ruthenium complexes. Time-resolved FTIR spectroscopy, with nanosecond time resolution, allows for the study of the excited-state electronic structure of these complexes by observing changes in the vibrational spectra upon laser excitation. acs.org

Interactive Data Table: Characteristic FTIR Peaks for Ruthenium Complexes

Functional Group/BondVibrational ModeTypical Wavenumber (cm⁻¹)Reference
O-HStretching~3600 acs.org
H-O-HBending~1600 acs.org
C=O (ester)Stretching (in Ru(II) complex)1731 acs.org
C=O (ester)Stretching (in Ru(III) complex)>1731 acs.org

Electronic Spectroscopy

Electronic spectroscopy probes the electronic transitions within a molecule, providing information about its electronic structure and energy levels.

Ultraviolet-Visible (UV-Vis) spectrophotometry is a key technique for characterizing ruthenium complexes. Ruthenium(III) chloride hydrate (B1144303) in solution exhibits characteristic absorption bands. For instance, a solution of RuCl₃ in hydrochloric acid can show a noticeable band around 370 nm, which is attributed to d-d transitions. researchgate.net The UV-Vis spectra of ruthenium(III) chloro complexes in HCl solutions are known to be time-dependent, as ligand exchange reactions between water and chloride ions occur, eventually reaching equilibrium. jaea.go.jp The position and intensity of these bands are sensitive to the coordination environment of the ruthenium ion. For example, the predominant species in 0.5–10 M HCl solutions can change from [RuCl₄(H₂O)₂]⁻ to [RuCl₆]³⁻, which is reflected in their UV-Vis spectra. jaea.go.jp

Interactive Data Table: UV-Vis Absorption of Ruthenium(III) Chloride Species

Ruthenium SpeciesSolvent/MediumAbsorption Maximum (λmax, nm)Reference
Ru³⁺ salt-~200, ~370 researchgate.net
Ru(III) in 1 M HCl (after 1 day)1 M HCl~360 jaea.go.jp

The electronic spectra of ruthenium complexes are often dominated by metal-to-ligand charge transfer (MLCT) transitions, particularly in the visible region. researchgate.netnih.gov These transitions involve the transfer of an electron from a metal-based d-orbital to a ligand-based π* orbital. nih.gov The energy and intensity of these MLCT bands are highly dependent on the nature of the ligands coordinated to the ruthenium center. acs.org For example, the electronic spectra of [Ru(trpy)(bpy)L]²⁺ complexes show a strong influence of the ligand L on the MLCT bands. acs.org In some cases, d-d transitions may also be observed, though they are often weaker and can be obscured by the more intense MLCT bands. researchgate.net The study of these electronic spectra, often complemented by theoretical calculations like time-dependent density functional theory (TD-DFT), provides a detailed understanding of the electronic structure and photophysical properties of these complexes. nih.govnih.gov

Time-dependent absorption spectroscopy, particularly femtosecond transient absorption spectroscopy, is a powerful tool for investigating the ultrafast dynamics of photoexcited ruthenium complexes. acs.org This technique allows for the tracking of processes such as vibrational cooling and intersystem crossing, which occur on picosecond or even femtosecond timescales. For example, in cis-dichlorobis(2,2′-bipyridine)ruthenium(II), an ultrafast spectral narrowing of excited-state absorptions is observed, which is a direct signature of picosecond vibrational cooling. acs.org By monitoring the spectral evolution of transient species, researchers can gain insights into the mechanisms of photochemical reactions and the properties of excited states. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation in diamagnetic compounds. However, Ruthenium(III) compounds are paramagnetic due to the presence of an unpaired electron. nih.gov This paramagnetism leads to significant shifts and broadening of NMR signals, making the interpretation of spectra non-trivial. nih.govacs.org

Despite these challenges, paramagnetic NMR spectroscopy can provide valuable information about the structure and electronic properties of Ru(III) complexes. The observed NMR shifts are a sum of orbital (temperature-independent) and hyperfine (temperature-dependent) contributions. nih.gov By performing NMR measurements at various temperatures, these contributions can be separated. The hyperfine shifts, which arise from the interaction of the unpaired electron spin with the nuclear spins, are particularly sensitive to the distribution of spin density within the molecule. nih.gov Theoretical methods, such as relativistic density functional theory (DFT), are often employed to help interpret the experimental hyperfine shifts and assign the resonances in the ¹H and ¹³C NMR spectra of these paramagnetic compounds. nih.govacs.org

¹H NMR

Characterizing Ruthenium(III) chloride hydrate and its complexes using ¹H NMR spectroscopy is non-trivial due to the presence of an unpaired electron at the metal center. nih.gov This paramagnetic nature results in significant line broadening and large chemical shifts in the spectra, making interpretation complex. The total observed NMR shift is a combination of the standard orbital (diamagnetic) shift and a hyperfine (paramagnetic) shift, which is temperature-dependent. nih.gov

In studies of more complex octahedral Ru(III) compounds, such as those with pyridine-based ligands, the analysis of hyperfine shifts through variable-temperature NMR measurements allows for a deeper understanding of the electronic structure and spin density distribution. nih.gov However, for simple hydrated forms, the lability of water and chloride ligands in solution further complicates the spectra, often resulting in very broad and poorly resolved signals that are difficult to assign to specific protons.

¹³C NMR

Similar to ¹H NMR, the paramagnetic properties of Ru(III) heavily impact ¹³C NMR spectra. The signals are often broadened and exhibit large paramagnetic shifts. nih.gov For instance, in studies of octahedral Ru(III) complexes, the assignment of ¹³C signals is aided by their characteristic paramagnetic shifts, relaxation broadening, and by observing ¹H–¹³C couplings in ¹H-coupled spectra. nih.gov In the context of Ru(II) Schiff base complexes, which are diamagnetic, ¹³C NMR signals for azomethine and thiazolic carbons appear at distinct chemical shifts (e.g., δ 150-152 ppm and δ 164-165 ppm, respectively), but such clear assignments are more challenging for their paramagnetic Ru(III) counterparts. researchgate.net For this compound itself, obtaining a well-resolved ¹³C NMR spectrum is generally impractical due to these paramagnetic effects.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for characterizing paramagnetic species like Ruthenium(III) complexes. As Ru(III) is a d⁵ low-spin ion, it possesses one unpaired electron (S=1/2), making it EPR active. The EPR spectra of Ru(III) complexes are typically characterized by their g-factors.

In studies of mixed-valence Ru(II)/Ru(III) complexes, the Ru(III) center gives rise to distinct EPR signals. For example, a complex characterized as [RuII(bipy)₂(pic)]⁺[cis-RuIIICl₂(pic)₂]⁻ showed EPR signals with g-factors that could be attributed to the Ru(III) anion. acs.org Interestingly, additional low-field signals were observed (g ≈ 5.2 and 3.1), which were not explicable by a simple S=1/2 system and were instead attributed to interactions between neighboring Ru(III) ions, forming a triplet state (S=1). acs.org This highlights the sensitivity of EPR to the electronic environment and intermolecular interactions of the ruthenium center.

X-ray Diffraction (XRD) and Crystallography

The term "this compound" typically refers to RuCl₃·xH₂O, a compound with a variable amount of water of crystallization. wikipedia.org This variability makes obtaining a single, definitive crystal structure for the hydrate challenging. However, the structures of the anhydrous forms of Ruthenium(III) chloride are well-characterized by X-ray diffraction.

Anhydrous RuCl₃ exists in two main polymorphs:

α-RuCl₃ : This is the stable form, a black solid that adopts a CrCl₃-type structure. It consists of a honeycomb lattice of Ru³⁺ ions arranged in layers, with each ruthenium ion octahedrally coordinated by chloride ions. The Ru-Ru distance in this form is relatively long at 346 pm. wikipedia.org

β-RuCl₃ : This is a metastable, dark brown form that consists of infinite chains of face-sharing octahedra. This arrangement results in a much shorter Ru-Ru contact distance of 283 pm. The β-form irreversibly converts to the α-form upon heating to 450–600 °C. wikipedia.org

The hydrated form is the common starting material in ruthenium chemistry and is soluble in water, whereas the anhydrous form is insoluble. wikipedia.orgsigmaaldrich.com

Single-Crystal X-ray Diffraction for Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining a suitable single crystal of the commercial RuCl₃·xH₂O is difficult due to its variable hydration and often amorphous nature, the technique has been instrumental in characterizing numerous ruthenium complexes derived from it. nih.govuow.edu.au

For example, the structures of complex ruthenium compounds, such as mixed-valence Ru(II)/Ru(III) ion-pair complexes and ruthenium(II) complexes with Schiff base ligands, have been elucidated using this method. researchgate.netacs.org These studies provide precise information on bond lengths, bond angles, and coordination geometry around the ruthenium center, which is crucial for understanding the reactivity and properties of these compounds.

Parameterα-RuCl₃β-RuCl₃
Crystal Structure CrCl₃-type (Trigonal) wikipedia.orgZirconium trichloride-type (Hexagonal) wikipedia.orgmaterialsproject.org
Coordination Geometry Octahedral wikipedia.orgOctahedral (face-sharing) wikipedia.org
Ru-Ru Distance 346 pm wikipedia.org283 pm wikipedia.org
Magnetic Property Paramagnetic wikipedia.orgDiamagnetic wikipedia.org
Lattice Parameters a = 6.561 Å, c = 5.709 Å (for hexagonal representation) materialsproject.org

X-ray Powder Diffraction (XRD) for Material Characterization

X-ray Powder Diffraction (XRD) is a non-destructive analytical technique fundamental to the characterization of crystalline materials. It provides detailed information about the atomic and molecular structure, including phase identification, crystal lattice parameters, and crystallite size.

In the context of this compound, XRD is often employed to analyze the products of its thermal decomposition or its derivatives. For instance, when this compound is thermally decomposed, it can form ruthenium dioxide (RuO₂). XRD analysis of the resulting powder can confirm the formation of the crystalline RuO₂ phase. The diffraction pattern, a plot of diffracted X-ray intensity versus the diffraction angle (2θ), serves as a unique fingerprint for the crystalline material. By comparing this pattern to reference databases, the specific crystalline phase can be identified. researchgate.netrigaku.com

The sharpness and intensity of the diffraction peaks provide further insights. Broad peaks can indicate the presence of amorphous or semi-amorphous material, or very small crystallite sizes. researchgate.net For example, the XRD pattern of RuO₂ formed by annealing this compound may show a significant background at low 2-theta angles, which can be attributed to scattering from the air, the measurement geometry, and contributions from the semi-amorphous nature of the sample. researchgate.net

Furthermore, XRD is instrumental in studying the structure of complex materials synthesized using this compound as a precursor. For example, in the synthesis of ruthenium-based catalysts, XRD can be used to determine the crystal structure of the final catalyst, identify the phases present, and estimate the size of the crystallites.

Thermal Analysis

Thermal analysis techniques are crucial for understanding the thermal stability and decomposition behavior of materials. For a hydrated compound like this compound, these methods are particularly insightful.

Thermogravimetric Analysis (TGA) / Differential Thermal Analysis (DTA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature, while Differential Thermal Analysis (DTA) measures the difference in temperature between a sample and a reference material. Together, they provide a comprehensive picture of thermal events such as dehydration, decomposition, and phase transitions.

When this compound is subjected to TGA, a characteristic mass loss is observed corresponding to the removal of water molecules. This allows for the quantification of the water of hydration (the 'x' in RuCl₃·xH₂O). The temperature at which this dehydration occurs provides information about the strength of the water-metal bond.

Following dehydration, further heating leads to the decomposition of the anhydrous ruthenium(III) chloride. TGA can track the mass loss associated with the release of chlorine, and the DTA curve will show corresponding endothermic or exothermic peaks, indicating the energy changes during these processes. The final product of thermal decomposition in an oxidizing atmosphere is typically ruthenium dioxide (RuO₂), and the total mass loss observed in the TGA can be used to confirm this stoichiometry.

For instance, TGA of ruthenium(III) chloride complexes can reveal the loss of coordinated water molecules at specific temperatures, followed by the loss of other ligands and eventually the decomposition of the complex to form a metal oxide. researchgate.net The heating rate and the atmosphere (e.g., air, nitrogen) under which the analysis is performed can significantly influence the decomposition pathway and the final products.

Microscopy Techniques

Microscopy techniques are indispensable for visualizing the morphology and microstructure of materials at the micro- and nanoscale.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) provides high-resolution images of the internal structure of materials. It is a powerful tool for characterizing the size, shape, and distribution of nanoparticles and for observing crystal lattice fringes.

In the context of materials synthesized from this compound, such as ruthenium or ruthenium oxide nanoparticles, TEM is used to directly visualize these nanoscale features. For example, TEM images can reveal the uniform distribution of ruthenium nanoparticles on a support material. researchgate.net High-resolution TEM (HRTEM) can even resolve the atomic lattice of the nanoparticles, providing information about their crystallinity and orientation. The size distribution of the nanoparticles can also be determined from TEM images, which is a critical parameter for catalytic applications. researchgate.net

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is used to examine the surface topography and morphology of materials. It provides a three-dimensional-like image by scanning the surface with a focused beam of electrons.

SEM is frequently used to characterize the morphology of materials prepared using this compound. For example, SEM images of RuO₂ prepared by annealing this compound can show the formation of agglomerates of particles. researchgate.net The technique is also valuable for observing the morphology of ruthenium-based catalysts, revealing features such as the formation of well-defined spherical clusters. researchgate.net

Elemental and Compositional Analysis

Determining the elemental composition and purity of this compound and its derivatives is essential for quality control and for understanding the stoichiometry of reactions.

Various analytical techniques are employed for this purpose. Inductively Coupled Plasma (ICP) based techniques, such as ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES), are commonly used to determine the ruthenium content with high accuracy. acs.org For instance, suppliers of this compound often specify the ruthenium content, which can range from 35% to over 40%, and this is typically determined by such elemental analysis methods. thermofisher.comstrem.com

Energy Dispersive X-ray Spectroscopy (EDS or EDX), often coupled with SEM or TEM, allows for the qualitative and semi-quantitative elemental analysis of a specific area of a sample. This is particularly useful for confirming the presence of ruthenium and other elements in synthesized materials and for mapping their distribution.

The purity of this compound can also be assessed by electrochemical analysis to ensure it is free of other ruthenium oxidation states, such as Ru(II) and Ru(IV). strem.com

The combination of these spectroscopic, thermal, and microscopic techniques provides a comprehensive characterization of this compound and the materials derived from it, which is crucial for advancing its applications in various scientific and technological fields.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the purity and stoichiometry of this compound. It quantifies the percentage of constituent elements, primarily ruthenium and chlorine. This method is crucial for verifying the quality of the compound, with suppliers often providing an assay of purity determined by elemental analysis. ereztech.com For instance, a commercially available this compound might be specified with a ruthenium content of 40-43%. strem.com

Energy Dispersive X-ray Spectroscopy (EDX)

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful tool for elemental analysis, often integrated with electron microscopy. researchgate.netaps.org When a sample is bombarded with an electron beam, it emits characteristic X-rays whose energies correspond to the elements present. aps.org EDX spectra can confirm the presence of ruthenium and chlorine in this compound. In studies involving ruthenium-based catalysts, EDX is used to analyze the elemental composition of the final material, ensuring the incorporation of ruthenium. researchgate.net

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and, crucially, the chemical or oxidation state of the elements present. researchgate.net For ruthenium compounds, the Ru 3d and Ru 3p core level spectra are of particular interest. researchgate.netthermofisher.com

The Ru 3d spectrum often overlaps with the C 1s signal, which can complicate analysis. researchgate.netthermofisher.com The binding energies of the Ru 3d peaks can be used to distinguish between different oxidation states, such as Ru(III) and Ru(IV). researchgate.net For instance, in some analyses of materials derived from ruthenium(III) chloride, a peak at a binding energy of 282.9 eV has been assigned to Ru-Cl bonds. researchgate.net The analysis of RuCl₃ has also enabled the identification of Ru(OH)₃ by XPS. researchgate.net

The O 1s spectrum is also informative, especially for the hydrated form of the compound, providing insights into the nature of water molecules (physisorbed versus chemically bound) and the presence of hydroxide (B78521) or oxide species. researchgate.net

Table 1: Representative XPS Binding Energies for Ruthenium Species

Ruthenium SpeciesCore LevelBinding Energy (eV)
Ru metalRu 3d₅/₂280.2
RuO₂Ru 3d₅/₂280.7
Ru-OHRu 3d₅/₂280.7
Ru-ORu 3d₅/₂282.3
Ru-ClRu 3d₅/₂282.9
Ru(0)Ru 3p₃/₂461.2
RuO₂Ru 3p₃/₂462.4

Note: Binding energies can vary slightly depending on the specific chemical environment and instrument calibration. Data compiled from various sources. researchgate.netthermofisher.com

Inductively Coupled Plasma (ICP) Analysis

Inductively Coupled Plasma (ICP) analysis, often coupled with mass spectrometry (ICP-MS) or atomic emission spectroscopy (ICP-AES), is a highly sensitive technique for determining the elemental composition of a sample, particularly at trace and ultra-trace levels. nih.gov In the context of this compound, ICP analysis is used to accurately determine the ruthenium content. acs.org This is especially important for applications where precise stoichiometry is critical, such as in the synthesis of catalysts or other advanced materials. acs.org

Advanced Spectroscopic Techniques

For a more in-depth understanding of the local atomic environment around the ruthenium atoms, advanced spectroscopic methods are employed.

Extended X-ray Absorption Fine Structure (EXAFS) Spectroscopy

Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful technique for probing the local atomic structure of a specific element in a material, whether crystalline or amorphous. mpg.deyoutube.comaps.org EXAFS provides information on the coordination number, bond distances, and identity of the neighboring atoms to the absorbing atom. youtube.com

For this compound and its derivatives, Ru K-edge EXAFS is used to study the coordination environment of the ruthenium atoms. researchgate.net The analysis of the EXAFS signal can reveal details about the Ru-Cl and Ru-O bond lengths and coordination numbers in solution and in solid-state materials. researchgate.net Fourier-transformed EXAFS spectra provide a radial distribution function, showing peaks that correspond to the different coordination shells around the ruthenium atom. researchgate.net

Dynamic Light Scattering (DLS) for Nanoparticle Sizing

When this compound is used as a precursor to synthesize nanoparticles, Dynamic Light Scattering (DLS) is a key technique for characterizing the size and size distribution of the resulting nanoparticles in solution. sigmaaldrich.comwyatt.commdpi.com

DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles in a liquid suspension. youtube.comnih.gov From these fluctuations, the hydrodynamic radius of the particles can be determined using the Stokes-Einstein relationship. wyatt.com This technique is essential for quality control and for understanding the aggregation state of nanoparticles, which is crucial for applications in catalysis and nanomedicine. krackeler.comresearchgate.net DLS is a rapid and non-invasive method, making it ideal for routine characterization of nanoparticle suspensions. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, providing a theoretical framework to predict the physical and chemical properties of molecules. For Ruthenium(III) chloride hydrate (B1144303) and its derivatives, these calculations are primarily based on Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy. These methods are used to determine optimized molecular geometries, electronic ground states, and the energies of various orbitals. For instance, calculations on Ruthenium(III) complexes are employed to validate proposed three-dimensional structures and to understand the fundamental drivers of their chemical activity. mdpi.com

Density Functional Theory (DFT) Studies

DFT has become the workhorse for computational investigations of ruthenium complexes, including those derived from Ruthenium(III) chloride hydrate. mdpi.com It is extensively used to explore the mechanisms of catalytic reactions and to draw correlations between the electronic makeup of a complex and its reactivity.

DFT calculations are instrumental in mapping the step-by-step pathways of complex catalytic cycles involving ruthenium. Researchers can model the structures of reactants, transition states, and products, and calculate the associated free-energy changes for each elementary step. This allows for the identification of rate-determining steps and the factors that control reaction selectivity.

A prime example is the study of ruthenium-catalyzed C-H functionalization reactions. DFT studies have detailed the plausible multi-step pathway, which typically involves: researchgate.net

C-H activation

Migratory insertion

Amide extrusion or β-H elimination

Catalyst regeneration

By calculating the free-energy profile, C-H activation is often identified as the rate-determining step. researchgate.net Furthermore, these studies can reveal the role of additives or co-catalysts; for instance, trifluoroacetic acid has been shown to kinetically promote the amide extrusion step by significantly lowering its activation barrier. researchgate.net

In the context of electrocatalysis, DFT has been used to probe the mechanism of the oxygen evolution reaction (OER) on ruthenium oxide (RuOx) surfaces, which can be prepared from this compound. rsc.org These calculations can determine the energy barriers for the formation of key intermediates, such as the *OOH species, providing insight into what limits the catalyst's efficiency. rsc.org

Table 1: Illustrative DFT-Calculated Free-Energy Barriers for a Ruthenium-Catalyzed Reaction Pathway. researchgate.net
Reaction StepProcessCalculated Free-Energy Barrier (kcal/mol)Comment
1C-H Activation~25-30Often the rate-determining step.
2Migratory Insertion~15-20Formation of a new C-C bond.
3Amide Extrusion (Unassisted)~32High barrier, kinetically challenging.
4Amide Extrusion (Acid-Mediated)~12Barrier significantly lowered by additive.

A significant strength of DFT is its ability to link the electronic structure of a catalyst to its performance. By analyzing parameters like atomic charges, orbital energies, and bond strengths, researchers can develop structure-activity relationships that guide the design of better catalysts.

For example, in studies of RuOx electrocatalysts for the OER, DFT combined with Crystal Orbital Hamilton Population (COHP) analysis revealed that moderate hydrogen-bond strength at the catalyst surface enhances performance. rsc.org This optimal interaction strengthens the crucial Ru-O bond, which increases structural stability, while simultaneously lowering the energy barrier for the formation of the *OOH intermediate. rsc.org This demonstrates a direct correlation between a tunable electronic factor (H-bond-induced effects) and catalytic activity and stability. rsc.org

In other work, DFT has been used to calculate "quantum global reactivity descriptors" for novel Ruthenium(III)-Schiff base complexes. mdpi.com These descriptors, such as chemical potential, hardness, and electrophilicity, are derived from the energies of the frontier molecular orbitals (HOMO and LUMO) and provide a quantitative measure of the complex's expected reactivity. This information helps in understanding the molecule's potential as a therapeutic agent by predicting its interaction with biological targets. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

While DFT excels for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating electronic excited states. wikipedia.orgnih.gov It allows for the calculation of vertical excitation energies, which correspond to the absorption bands in UV-Vis spectra. Beyond energies, TD-DFT can be used to determine the properties of excited states, such as their geometries, dipole moments, and vibrational frequencies, by calculating analytic gradients of the excited state potential energy surface. unica.it

Studies on ruthenium complexes, particularly Ru(II) polypyridyl systems which are analogues to species that can be formed from Ru(III) precursors, provide significant insight into the application of TD-DFT. ruhr-uni-bochum.de A key finding from these studies is that the accuracy of TD-DFT results is highly dependent on the choice of the exchange-correlation functional. ruhr-uni-bochum.de

Hybrid functionals (which include a fraction of exact Hartree-Fock exchange) often provide more accurate vertical excitation energies. ruhr-uni-bochum.de

Pure functionals (like GGA or LDA) can, in some cases, provide better predictions for the energy gaps between different excited states. ruhr-uni-bochum.de

Therefore, careful validation against experimental data or higher-level theoretical methods is crucial. TD-DFT has proven more robust than methods like Configuration Interaction Singles (CIS) for describing excited state potential energy surfaces, especially at geometries far from the ground state minimum. unica.it

Table 2: Comparative Performance of DFT Functionals in TD-DFT Calculations for Ruthenium Complexes. ruhr-uni-bochum.de
Functional TypeStrengthsWeaknesses/Challenges
Pure (e.g., BP86)- Better prediction of excited state energy gaps.
  • Closer agreement on state character and ordering with reference methods.
  • - Less accurate for absolute vertical excitation energies.
    Hybrid (e.g., B3LYP, PBE0)- Generally better prediction of vertical excitation energies.- Can be less accurate for energy gaps between states.
  • Potential for incorrect state ordering.
  • Range-Separated (e.g., CAM-B3LYP)- Improved description of charge-transfer excited states.- Performance can be system-dependent.

    Ligand-Field Theory (LFT) Applications

    Ligand-Field Theory (LFT) is a model that describes the electronic structure of transition metal complexes by considering the interaction between the metal d-orbitals and the orbitals of the surrounding ligands. libretexts.org It is an extension of Crystal Field Theory (CFT), which treats ligands as simple point charges. rsc.orgamazonaws.com For this compound, where the ruthenium ion is typically in an octahedral coordination environment, LFT provides a clear picture of its d-electron configuration.

    Ruthenium(III) is a d⁵ system. In an octahedral ligand field, the five degenerate d-orbitals split into two sets: a lower-energy t₂g set (dxy, dxz, dyz) and a higher-energy eg set (dx²-y², dz²). libretexts.org The energy separation between these sets is denoted as Δo (the ligand field splitting energy).

    For a d⁵ ion, there are two possible electron configurations:

    High-spin: (t₂g)³(eg)². This occurs when Δo is smaller than the pairing energy (P), the energy required to place two electrons in the same orbital.

    Low-spin: (t₂g)⁵(eg)⁰. This occurs when Δo is larger than the pairing energy. amazonaws.com

    Ruthenium, as a second-row transition metal, generally forms low-spin complexes because the larger spatial extent of its 4d orbitals leads to stronger interactions with ligands and thus a large Δo. In the solid-state α-form of RuCl₃, the Ru³⁺ ion is in an octahedral environment of six chloride ions and is known to be in a low-spin state. wikipedia.org The electronic configuration is therefore (t₂g)⁵, which results in one unpaired electron, making the complex paramagnetic. wikipedia.org LFT is also used to interpret the electronic absorption spectra of Ru(III) complexes, such as [RuCl₆]³⁻, by assigning observed absorption bands to specific d-d electronic transitions. scispace.com

    Molecular Modeling and Simulation

    While quantum mechanics provides detailed electronic information, molecular modeling and simulation techniques, particularly molecular dynamics (MD), are used to study the dynamic behavior of molecules over time. An MD simulation of this compound in aqueous solution would model the motion of the ruthenium aqua-chloro complex and the surrounding water molecules and counter-ions. researchgate.net

    These simulations can provide information on:

    The structure of the hydration shells around the ions.

    The orientation of water molecules in the vicinity of the complex. diva-portal.org

    The dynamics of ligand exchange (e.g., water replacing a chloride ion).

    Thermodynamic properties of the solution.

    A significant challenge in MD simulations of ionic species is the choice of the force field—the set of parameters and potential functions that describe the interactions between atoms. Studies have shown that the choice of ion parameters and the water model (e.g., TIP3P vs. TIP4Pew) can dramatically affect the stability of the simulated system and the accuracy of the results. nih.gov For highly charged ions like Ru³⁺, it is often necessary to include many-body effects, such as three-body potentials derived from high-level ab initio calculations, to accurately capture the physics of the ion-water interactions. diva-portal.org

    More advanced techniques involve the use of high-dimensional neural network potentials (HD-NNP). These potentials are trained on large datasets of quantum mechanical energy and force calculations, allowing for MD simulations that approach the accuracy of the underlying quantum method but at a fraction of the computational cost. ruhr-uni-bochum.de This cutting-edge approach holds promise for highly accurate simulations of complex systems like Ruthenium(III) chloride in solution.

    Structural Prediction of Ruthenium Complexes

    This compound serves as a versatile precursor for a vast array of ruthenium complexes. wikipedia.org Predicting the precise three-dimensional arrangement of atoms in these complexes is crucial for understanding their reactivity and properties. Computational methods, particularly Density Functional Theory (DFT), have become indispensable for this purpose.

    DFT calculations are employed to elucidate the mechanisms of reactions involving ruthenium catalysts derived from this compound. For instance, in the ruthenium-catalyzed hydroamidation of terminal alkynes, DFT has been used to investigate various potential reaction pathways. rsc.org These calculations can determine the most energetically favorable sequence of steps, including oxidative addition, alkyne coordination, and reductive elimination. rsc.org

    A key success of these computational models is their ability to predict and explain stereoselectivity. In the hydroamidation reaction, the choice of ligand was experimentally found to invert the stereochemical outcome. DFT calculations provided a rationale for this observation, showing how steric interactions between different ancillary ligands and the reactants in the transition state dictate the formation of either the E or Z-configured product. rsc.org The calculated energy differences between the competing pathways align well with experimental findings, validating the predictive power of the models. rsc.org

    Furthermore, computational studies can characterize the geometry of novel complexes. For new ruthenium(III) compounds, such as those with bis(arylimino)pyridine ligands synthesized from a ruthenium chloride source, DFT calculations are used to investigate their cis geometry and electronic transitions. biosynth.comnih.gov While X-ray crystallography provides definitive structural data for stable, crystalline compounds, computational prediction is vital for transient intermediates or for complexes that are difficult to crystallize. It also complements experimental techniques like advanced nuclear magnetic resonance (NMR) for characterizing paramagnetic complexes in solution. nih.gov

    The table below summarizes findings from a computational study on the hydroamidation of 1-hexyne, illustrating the predictive capability of DFT in determining reaction outcomes.

    Ligand SystemPredicted Favorable ProductCalculated Energy Barrier Difference (Δ‡GSDL)Experimental Outcome
    P(Bu)3E-enamide4.8 kcal mol⁻¹E-enamide
    dcypmZ-enamide7.0 kcal mol⁻¹Z-enamide
    Data sourced from a DFT study on ruthenium-catalyzed hydroamidation. rsc.org

    Energy Conversion and Storage System Modeling

    This compound is a critical starting material for synthesizing advanced materials used in energy conversion and storage technologies. Computational modeling plays a key role in understanding and optimizing these materials for specific applications, such as electrochemical water splitting and solar energy conversion.

    In the field of water electrolysis, an essential process for hydrogen fuel production, materials derived from this compound are investigated as catalysts for the oxygen evolution reaction (OER). acs.org The efficiency and stability of these catalysts are paramount. DFT calculations are utilized to model the catalyst's electronic structure and to probe the OER mechanism at an atomic level. For example, studies on iridium oxide-based catalysts, for which this compound can be a precursor component, use DFT to analyze the bonding interactions between the metal and oxygen intermediates (e.g., Ir-O). acs.org The Crystal Orbital Hamilton Population (COHP) analysis, a tool derived from DFT calculations, can quantify this bond strength, which is correlated with the catalyst's structural stability. acs.org These models help in understanding how factors like induced hydrogen bonds can influence the energy barriers of critical reaction steps, thereby guiding the rational design of more efficient and durable OER catalysts. acs.org

    While direct computational modeling of entire energy storage systems incorporating ruthenium compounds is complex, the modeling of the fundamental materials and reactions, as described above, is a critical component of their development. Understanding the catalytic and photophysical properties of materials derived from this compound through theoretical investigations is essential for advancing energy conversion technologies. acs.orgsigmaaldrich.com

    Conclusion and Future Research Directions

    Summary of Key Academic Contributions

    Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O) has established itself as a cornerstone in the field of ruthenium chemistry, primarily serving as a versatile and accessible starting material for the synthesis of a vast array of ruthenium compounds. wikipedia.orgcolonialmetals.com Its significance stems from the ability of ruthenium to exist in multiple stable oxidation states, particularly Ru(II), Ru(III), and Ru(IV), making it a valuable precursor for creating complexes with diverse reactivity. wikipedia.org The academic contributions of ruthenium(III) chloride hydrate are most prominent in the realm of catalysis, where it has been instrumental in the development of groundbreaking chemical transformations.

    A pivotal area of its application is in organic synthesis, where it functions as an efficient catalyst for a variety of reactions, including hydrogenation, oxidation, and selective functional group transformations. shlzpharma.com These catalytic systems often operate under mild conditions with high selectivity, enabling the synthesis of complex organic molecules such as pharmaceuticals and agrochemicals. shlzpharma.com One of the most significant contributions has been in the field of C-H bond activation, where simple and inexpensive ruthenium trichloride (B1173362) has been used to catalyze the hydroarylation of olefins by aromatic ketones. acs.org This has provided a convenient and highly selective protocol for forming carbon-carbon bonds. acs.org

    Furthermore, research involving derivatives of this compound has led to the development of catalysts for asymmetric hydrogenation and alkene metathesis, work that was recognized with the Nobel Prizes in Chemistry in 2001 and 2005 for Ryōji Noyori and Robert H. Grubbs, respectively. wikipedia.org The compound is also a key precursor for synthesizing ruthenium nanoparticles and single-atom catalysts, which are crucial for reactions like the oxygen and hydrogen evolution reactions, nitrogen fixation, and electrocatalysis. sigmaaldrich.com

    The following table summarizes key academic contributions of this compound:

    Table 1: Key Academic Contributions of this compound

    Area of Contribution Specific Application/Discovery Significance Citation
    Precursor ChemistrySynthesis of a wide range of ruthenium complexes.Foundational for the majority of ruthenium chemistry research. wikipedia.org
    Homogeneous CatalysisAsymmetric hydrogenation, alkene metathesis, C-H bond activation.Enabled the synthesis of complex organic molecules and led to Nobel Prize-winning research. wikipedia.orgshlzpharma.comacs.org
    Materials ScienceSynthesis of ruthenium nanoparticles, single-atom catalysts, and alloys.Advanced catalysis for energy applications and fine chemical synthesis. sigmaaldrich.com
    ElectrocatalysisDevelopment of catalysts for oxygen/hydrogen evolution and fuel cells.Improved efficiency in clean energy technologies. shlzpharma.comsigmaaldrich.com

    Emerging Trends in this compound Research

    Current research on this compound is expanding beyond its traditional catalytic roles into new and innovative areas of materials science and sustainable chemistry. A significant emerging trend is the development of advanced catalytic systems with enhanced efficiency and selectivity. This includes the synthesis of single-atom catalysts, where individual ruthenium atoms are doped onto supports like ZrO₂ for nitrogen fixation or MXenes for the hydrogen evolution reaction. sigmaaldrich.com These materials maximize the utilization of the precious metal and exhibit unique catalytic properties. mdpi.com

    Another burgeoning area is in the field of energy conversion and storage. This compound is being utilized as a precursor for materials in:

    Fuel Cells: It serves as a catalyst in fuel cell electrodes to enhance the kinetics of energy conversion, leading to faster electron transfer and reduced energy loss. shlzpharma.com

    Dye-Sensitized Solar Cells (DSSCs): Ruthenium-based dyes, synthesized from this compound, act as sensitizers that absorb light and initiate the energy conversion process in these next-generation solar cells. shlzpharma.com

    Water Splitting: Ruthenium-based electrocatalysts are being extensively studied for the hydrogen evolution reaction (HER), a key process in producing clean hydrogen fuel. mdpi.com Research focuses on modifying these catalysts to improve their performance and stability under industrial conditions. mdpi.com

    In addition to catalysis and energy, there is growing interest in the biological applications of ruthenium compounds derived from this compound. Studies have shown that certain ruthenium complexes exhibit significant antibacterial and anticancer activity. shlzpharma.comnih.gov For instance, a novel ruthenium-Schiff base-benzimidazole coordination compound has demonstrated high antibacterial activity against pathogenic, drug-resistant bacteria. nih.gov While still in the research phase, this points to a promising future for ruthenium-based therapeutic agents. shlzpharma.comnih.gov

    The following table highlights some of the emerging research trends involving this compound:

    Table 2: Emerging Research Trends

    Emerging Trend Description Potential Impact Citation
    Single-Atom CatalysisDoping single ruthenium atoms onto various supports.Maximizes atomic efficiency and enhances catalytic activity for reactions like nitrogen fixation and hydrogen evolution. sigmaaldrich.commdpi.com
    Advanced Energy MaterialsPrecursor for catalysts and sensitizers in fuel cells and dye-sensitized solar cells.Development of more efficient and cost-effective clean energy technologies. shlzpharma.com
    Electrocatalysis for Hydrogen ProductionDesign of robust Ru-based catalysts for the hydrogen evolution reaction.Facilitates the large-scale production of hydrogen as a clean fuel source. mdpi.com
    Biomedical ApplicationsSynthesis of ruthenium complexes with antibacterial and anticancer properties.Potential for new therapeutic agents to combat drug-resistant infections and cancer. shlzpharma.comnih.gov

    Prospects for Novel Applications and Methodologies

    The future of this compound research is poised to unlock even more sophisticated applications and synthetic methodologies. A key prospect lies in the rational design of multifunctional catalysts. By leveraging computational tools and a deeper mechanistic understanding, researchers aim to develop catalysts that can perform multiple, complex transformations in a single pot, leading to more efficient and sustainable chemical processes. This includes the development of catalysts for the conversion of biomass-derived molecules into valuable chemicals and fuels. acs.org

    In materials science, the focus is shifting towards the fabrication of novel nanomaterials with precisely controlled structures and properties. This compound will continue to be a vital precursor for creating:

    Advanced Electronic Materials: Thin films of ruthenium and its oxides are being explored for use in memory devices and microelectromechanical systems (MEMS) due to their excellent electrical conductivity and thermal stability. shlzpharma.com

    Quantum Materials: The anhydrous form, α-RuCl₃, has been identified as a candidate for a Kitaev quantum spin liquid state, a novel state of matter with potential applications in quantum computing. wikipedia.org

    Furthermore, the exploration of novel reaction media and conditions, such as ionic liquids or flow chemistry, in conjunction with ruthenium catalysts derived from the hydrate, could lead to significant improvements in reaction efficiency, safety, and scalability. The development of novel ruthenium complexes for a wide range of chemical transformations, including the hydrogenation of amides and esters, and the dehydrogenative coupling of alcohols, continues to be an active area of research with significant industrial potential. google.com

    Continued interdisciplinary research, combining chemistry, materials science, physics, and biology, will be crucial in fully realizing the potential of this versatile compound and paving the way for new technologies and scientific breakthroughs. shlzpharma.com

    Q & A

    Q. What are the standard methods for synthesizing Ruthenium(III) chloride hydrate, and how does its hydration state affect experimental reproducibility?

    this compound (RuCl₃·xH₂O) is typically synthesized by dissolving ruthenium metal or oxides in hydrochloric acid under controlled conditions. The hydration state (x = 1–3) depends on drying protocols and storage conditions, which can introduce variability in stoichiometry. For reproducible results, researchers should characterize the material using thermogravimetric analysis (TGA) to quantify water content and elemental analysis to verify Ru/Cl ratios .

    Q. What are the key physicochemical properties of RuCl₃·xH₂O relevant to its use in catalysis?

    • Solubility : Soluble in water, ethanol, and acetone, but decomposes in hot water .
    • Stability : Hygroscopic; stored in airtight containers under inert gas to prevent oxidation or moisture absorption .
    • Structure : Trigonal crystal system (anhydrous form) with variable hydration states affecting ligand coordination .
    • Redox Behavior : Acts as a precursor for Ru(II/III/IV) complexes, enabling diverse catalytic applications .

    Q. How is RuCl₃·xH₂O used as a precursor in synthesizing ruthenium polypyridyl complexes?

    RuCl₃·xH₂O reacts with ligands like 2,2′-bipyridine (bpy) in ethanol/water under reflux. For example, [Ru(bpy)₃]Cl₂ is synthesized via reductive elimination, with KCl recrystallization to improve purity. Methodological optimization includes controlling reaction time (12–24 hrs) and stoichiometric ratios (Ru:ligand = 1:3) .

    Advanced Research Questions

    Q. What challenges arise in characterizing RuCl₃·xH₂O’s active species in solution, and how can they be addressed?

    Ru(III) forms dynamic chloro-aquo complexes (e.g., [RuClₙ(H₂O)₆₋ₙ]³⁻ⁿ) in acidic media, leading to speciation variability. UV-Vis spectroscopy (absorption bands at ~400–600 nm) and cyclic voltammetry (redox peaks at +0.2 to +1.5 V vs. Ag/AgCl) are critical for identifying dominant species. X-ray absorption spectroscopy (XAS) can resolve local coordination environments .

    Q. How do hydration state and impurities impact catalytic performance in alkene metathesis or hydrogenation?

    • Hydration State : Higher water content may hinder ligand exchange, reducing catalytic activity. Anhydrous RuCl₃ is preferred for metathesis, while the hydrate is suitable for aqueous-phase hydrogenation .
    • Impurities : Trace metals (e.g., Fe, Pt) can poison catalysts. Purification via recrystallization or ion exchange ensures >99.9% purity (verified by ICP-MS) .

    Q. What methodological strategies mitigate decomposition of RuCl₃·xH₂O during high-temperature reactions?

    Decomposition (>300°C) produces RuO₂ and Cl₂ gas. Strategies include:

    • Using stabilizing ligands (e.g., PPh₃) to suppress oxidation.
    • Conducting reactions under inert atmospheres (N₂/Ar) with slow heating rates (<5°C/min) .

    Q. How do conflicting reports on RuCl₃·xH₂O’s solubility in organic solvents arise, and how should researchers resolve them?

    Discrepancies stem from hydration state and solvent purity. For example, anhydrous RuCl₃ is sparingly soluble in THF, while the hydrate dissolves in polar aprotic solvents (DMF, DMSO) with sonication. Solubility should be confirmed via gravimetric analysis for each batch .

    Data Analysis and Contradictions

    Q. Why do catalytic activities vary between RuCl₃·xH₂O batches from different suppliers?

    Variations arise from differences in:

    • Ru Content : Commercial products report 37–49% Ru (varies with hydration). Normalize by Ru weight for consistency .
    • Impurity Profiles : Trace Pd/Pt (≤10 ppm) may enhance or inhibit activity depending on the reaction .

    Q. How should researchers address inconsistencies in reported magnetic susceptibility values (χ) for RuCl₃·xH₂O?

    Magnetic moments depend on oxidation state and coordination geometry. For Ru(III) (low-spin d⁵, μeff ~1.7–2.1 µB), deviations may indicate partial reduction to Ru(II). Use SQUID magnetometry and correlate with XPS data to validate oxidation states .

    Methodological Best Practices

    Q. What protocols ensure safe handling and disposal of RuCl₃·xH₂O?

    • Safety : Use PPE (gloves, goggles) due to corrosivity (R34) and toxicity (R22).
    • Waste Disposal : Precipitate Ru as RuO₂ (via NaOH/H₂O₂) and filter for recycling .

    Q. What advanced techniques are recommended for studying RuCl₃·xH₂O’s role in electrocatalysis?

    • In Situ Raman Spectroscopy : Monitor surface-bound intermediates during water oxidation.
    • DFT Calculations : Model Ru-Cl/H₂O ligand exchange energetics to predict catalytic pathways .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.